4-Fluoro-2-methylbenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBXUIUJKPOZLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396948 | |
| Record name | 4-Fluoro-2-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147754-12-9 | |
| Record name | 4-Fluoro-2-methylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147754-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Fluoro-2-methylbenzonitrile (CAS: 147754-12-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-2-methylbenzonitrile, a key chemical intermediate with significant applications in the pharmaceutical and advanced materials industries. This document details its chemical and physical properties, safety and handling protocols, and provides in-depth experimental procedures for its synthesis and subsequent derivatization. Furthermore, it explores its role in the development of therapeutic agents, specifically as a precursor to the dipeptidyl peptidase-4 (DPP-4) inhibitor Trelagliptin, and its application in the creation of Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs). The guide also discusses its potential, though less defined, applications in the synthesis of anti-inflammatory and anti-cancer agents.
Chemical and Physical Properties
This compound is a substituted aromatic nitrile. The presence of a fluorine atom and a nitrile group on the methyl-substituted benzene ring imparts unique reactivity and electronic properties, making it a valuable building block in organic synthesis.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 147754-12-9 | [2][3] |
| Molecular Formula | C₈H₆FN | [2] |
| Molecular Weight | 135.14 g/mol | [2] |
| Appearance | White to light yellow or cream crystalline powder/crystals | [3][4] |
| Melting Point | 69 - 74 °C | [2][3] |
| Boiling Point | 214.6 °C at 760 mmHg | [3] |
| Density | 1.11 g/cm³ | [3] |
| Solubility | Information not widely available, but described as having moderate solubility suitable for various formulations. | [2] |
| Purity | Typically ≥97% (GC) | [5] |
Spectroscopic Data (Theoretical)
While specific experimental spectra for this compound were not available in the reviewed literature, the following section provides a theoretical interpretation of the expected spectroscopic data based on the molecule's structure.
2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic region would likely display a complex splitting pattern due to the coupling between the protons and the fluorine atom.
-
Methyl Protons (-CH₃): A singlet is expected around 2.5 ppm.
-
Aromatic Protons (-C₆H₃-): Three distinct signals are anticipated in the range of 7.0-7.8 ppm. The proton ortho to the nitrile group would likely be the most downfield. The coupling constants (J-values) between the aromatic protons and the fluorine atom would provide definitive structural information.
2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
Methyl Carbon (-CH₃): A signal is expected in the aliphatic region, around 20-30 ppm.
-
Nitrile Carbon (-CN): A characteristic signal for the nitrile carbon is expected around 115-120 ppm.
-
Aromatic Carbons (-C₆H₃-): Six signals are anticipated in the aromatic region (110-170 ppm). The carbon attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF) and is expected to be the most downfield in the aromatic region.
2.3. Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following key absorption bands:
-
C≡N Stretch: A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹, characteristic of the nitrile group.
-
C-F Stretch: A strong absorption band is anticipated in the range of 1000-1400 cm⁻¹.
-
C-H Stretch (Aromatic): Signals are expected above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals are expected just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Multiple bands are anticipated in the 1400-1600 cm⁻¹ region.
2.4. Mass Spectrometry
In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 135. The fragmentation pattern would likely involve the loss of the methyl group (M-15), the nitrile group (M-26), and potentially other fragments resulting from the cleavage of the aromatic ring.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
Table 2: GHS Hazard Information for this compound
| Category | Information | Reference(s) |
| Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |
Handling Recommendations:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
Experimental Protocols
4.1. Synthesis of this compound
Two primary synthetic routes are reported in the literature.
4.1.1. Method 1: From 2-Bromo-5-fluorotoluene
This method involves a cyanation reaction using copper(I) cyanide.
-
Reaction: 2-Bromo-5-fluorotoluene is refluxed with copper(I) cyanide in N,N-dimethylformamide (DMF).
-
Work-up: The reaction mixture is diluted with water and extracted with a suitable organic solvent like hexane. The organic layer is then dried and the solvent is removed to yield the product.
-
Note: This method uses toxic copper(I) cyanide and a high-boiling point solvent, which may not be ideal for large-scale synthesis.
4.1.2. Method 2: From 4-Fluoro-2-methylbenzaldehyde (Detailed Protocol)
This method proceeds via an oxime intermediate and is described as a more commercially friendly process.[6]
-
Step 1: Synthesis of 4-Fluoro-2-methylbenzaldoxime
-
To a solution of 4-fluoro-2-methylbenzaldehyde in a suitable solvent such as ethanol, add hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or pyridine).
-
Stir the reaction mixture at a temperature between 20-35°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by standard work-up procedures, such as extraction and solvent evaporation.
-
-
Step 2: Dehydration to this compound
-
Combine 4-fluoro-2-methylbenzaldoxime with a dehydrating agent. Sodium bisulfate monohydrate in toluene is a preferred reagent system.
-
Reflux the mixture at approximately 110-115°C, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter to remove the solid reagent.
-
The filtrate can be concentrated, and the crude product purified by crystallization from a solvent mixture such as toluene and hexane to yield pure this compound.
-
4.2. Synthesis of 2-(Bromomethyl)-4-fluorobenzonitrile (Intermediate for Trelagliptin)
This protocol describes the bromination of the methyl group of this compound.
-
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or another radical initiator
-
Carbon tetrachloride (CCl₄) or a suitable alternative solvent
-
-
Procedure:
-
Combine this compound, NBS, and a catalytic amount of AIBN in CCl₄.
-
Reflux the mixture under a nitrogen atmosphere for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Concentrate the filtrate to obtain the crude product, which can often be used in the next step without further purification.
-
Applications in Drug Development and Materials Science
5.1. Synthesis of Trelagliptin (DPP-4 Inhibitor)
This compound is a crucial starting material for the synthesis of Trelagliptin, a once-weekly medication for the treatment of type 2 diabetes.[7] Trelagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.
Signaling Pathway: DPP-4 Inhibition
DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8] By inhibiting DPP-4, Trelagliptin increases the levels of active incretins. This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion, ultimately resulting in improved glycemic control.
5.2. Potential Anti-inflammatory Applications
While specific drug candidates are not detailed in the available literature, this compound is cited as an intermediate for anti-inflammatory agents. A common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.
Signaling Pathway: Cyclooxygenase (COX) Inhibition
COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9] Inhibition of these enzymes reduces prostaglandin production, thereby alleviating inflammatory symptoms.
5.3. Potential Anti-cancer Applications
The use of this compound as an intermediate for anti-cancer agents has been mentioned.[2] However, the specific biological targets and signaling pathways for these potential anti-cancer drugs are not well-defined in the currently available literature.
5.4. Advanced Materials: TADF Emitters for OLEDs
This compound is a building block for the synthesis of advanced emitter molecules used in Organic Light-Emitting Diodes (OLEDs). Specifically, it is used to create materials that exhibit Thermally Activated Delayed Fluorescence (TADF).[10]
Mechanism: Thermally Activated Delayed Fluorescence (TADF)
In OLEDs, electrical excitation generates both singlet and triplet excitons in a 1:3 ratio. In conventional fluorescent OLEDs, only the singlet excitons can emit light, limiting the internal quantum efficiency to 25%. TADF materials are designed to have a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states. This allows the non-emissive triplet excitons to be converted back to emissive singlet excitons through a process called reverse intersystem crossing (RISC), which is facilitated by thermal energy. These newly formed singlet excitons can then emit light, significantly increasing the efficiency of the OLED device.[2][3][11]
Conclusion
This compound (CAS 147754-12-9) is a versatile and valuable chemical intermediate. Its utility in the synthesis of the important anti-diabetic drug Trelagliptin is well-established, and its role in the development of high-efficiency OLEDs highlights its importance in materials science. While its application in the fields of anti-inflammatory and anti-cancer drug discovery is less defined, it remains an area of interest for further research. The synthetic protocols and physicochemical data provided in this guide serve as a valuable resource for scientists and researchers working with this compound. As with all chemical reagents, adherence to strict safety protocols is paramount.
References
- 1. Thermally activated delayed fluorescence - Wikipedia [en.wikipedia.org]
- 2. ossila.com [ossila.com]
- 3. lumtec.com.tw [lumtec.com.tw]
- 4. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 5. bioengineer.org [bioengineer.org]
- 6. WO2016024224A1 - A process for the preparation of this compound - Google Patents [patents.google.com]
- 7. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. ossila.com [ossila.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Fluoro-2-methylbenzonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-2-methylbenzonitrile is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, materials science, and agrochemical synthesis. Its unique substitution pattern imparts desirable physicochemical properties and reactivity, making it a versatile building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, detailed experimental protocols for its synthesis, and its applications, particularly in the development of pharmaceuticals and advanced materials.
Chemical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] The presence of a fluorine atom and a nitrile group on the methyl-substituted benzene ring are key features that influence its chemical behavior.[2]
Quantitative Data
The following table summarizes the key physicochemical properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₆FN | [1][2] |
| Molecular Weight | 135.14 g/mol | [1][2] |
| Melting Point | 69 - 74 °C | [1][3] |
| Boiling Point | 214.6 °C at 760 mmHg | [4] |
| Density | 1.11 g/cm³ | [4] |
| Appearance | White to almost white powder/crystal | [1] |
| CAS Number | 147754-12-9 | [1][2] |
| Purity | ≥ 97% | [3] |
Synthesis of this compound: Experimental Protocol
A common and efficient method for the preparation of this compound involves the dehydration of 4-fluoro-2-methylbenzaldoxime. This process avoids the use of highly toxic reagents.[5]
Reaction Scheme
Caption: Synthesis of this compound.
Detailed Methodology
The following protocol is adapted from a patented synthesis procedure.[5]
Materials:
-
4-Fluoro-2-methylbenzaldoxime (50 g)
-
Sodium bisulphate monohydrate (31.6 g)
-
Toluene (600 mL total)
-
Hexane (500 mL)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-fluoro-2-methylbenzaldoxime (50 g) and sodium bisulphate monohydrate (31.6 g).
-
Add 500 mL of toluene to the flask to create a reaction mixture.
-
Heat the mixture to reflux at a temperature of 110-115 °C and maintain for 12 hours. Water generated during the reaction is removed azeotropically using the Dean-Stark apparatus.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 25-30 °C.
-
Filter the reaction mixture and wash the solid residue with 100 mL of toluene.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Recrystallize the crude product from a mixture of toluene (200 mL) and hexane (500 mL) to obtain the purified this compound.
Applications in Synthesis
This compound is a valuable intermediate in the synthesis of various high-value molecules, primarily due to its amenability to nucleophilic aromatic substitution and modifications at the methyl group.[6]
Intermediate in the Synthesis of Trelagliptin
A significant application of this compound is as a key starting material in the synthesis of Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[7][8]
The initial step in the synthesis of Trelagliptin from this compound is the bromination of the methyl group.
Caption: Synthetic pathway from this compound to Trelagliptin.
The following protocol describes the initial bromination step in the synthesis of Trelagliptin.
Materials:
-
This compound (2 g, 14.8 mmol)
-
N-Bromosuccinimide (NBS) (2.64 g, 15 mmol)
-
Azo-bis-isobutyronitrile (AIBN) (100 mg)
-
Carbon tetrachloride (CCl₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Nitrogen inlet
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine this compound (2 g), N-Bromosuccinimide (2.64 g), and Azo-bis-isobutyronitrile (100 mg).
-
Add carbon tetrachloride to the flask and equip it with a reflux condenser under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
After cooling to room temperature, filter the mixture to remove the solid by-products.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-bromomethyl-4-fluorobenzonitrile as an oil, which can be used in the subsequent step without further purification.
Precursor for Thermally Activated Delayed Fluorescence (TADF) Emitters
This compound is also utilized in the synthesis of advanced materials, particularly emitters for Organic Light-Emitting Diodes (OLEDs) that exhibit Thermally Activated Delayed Fluorescence (TADF).[3] In one example, it is reacted with bicarbazole via a nucleophilic aromatic substitution to produce a TADF emitter.[3] The presence of the methyl group in the final emitter has been shown to enhance its thermal stability.[3]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
Hazard Classifications:
-
Skin Irritation: Causes skin irritation.[9]
-
Eye Irritation: Causes serious eye irritation.[9]
-
Respiratory Irritation: May cause respiratory irritation.[9]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Tightly fitting safety goggles.
-
Skin Protection: Chemical-resistant gloves and protective clothing.
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or irritation is experienced.
Handling and Storage:
-
Handle in a well-ventilated area.
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
Conclusion
This compound is a chemical intermediate with significant utility in both pharmaceutical and materials science research. Its defined chemical properties and reactivity make it a valuable building block for the synthesis of complex and functional molecules. The detailed synthetic protocols and application workflows provided in this guide are intended to support researchers and developers in leveraging the potential of this versatile compound. Adherence to appropriate safety protocols is essential when handling this chemical.
References
- 1. WO2016024224A1 - A process for the preparation of this compound - Google Patents [patents.google.com]
- 2. jmnc.samipubco.com [jmnc.samipubco.com]
- 3. ossila.com [ossila.com]
- 4. API SYNTHESIS INTERNATIONAL: TRELAGLIPTIN [apisynthesisint.blogspot.com]
- 5. nbinno.com [nbinno.com]
- 6. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
4-Fluoro-2-methylbenzonitrile molecular structure and weight
An In-depth Technical Guide to 4-Fluoro-2-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 2-cyano-5-fluorotoluene, is a fluorinated aromatic compound with significant applications in various fields of chemical synthesis.[1] Its unique structure, featuring a nitrile group, a methyl group, and a fluorine atom on a benzene ring, makes it a versatile building block and a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis protocols, and key applications.
Molecular and Physicochemical Properties
This compound is a white to light yellow crystalline powder at room temperature.[2][5] The fluorine substitution enhances the molecule's reactivity and stability, making it a valuable component in drug discovery and material science.[2] For instance, the presence of the methyl group has been shown to enhance the thermal stability of molecules synthesized from this compound.[1]
Quantitative Data Summary
The key identifiers and physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆FN | [1][2][6] |
| Molecular Weight | 135.14 g/mol | [1][2][6] |
| CAS Number | 147754-12-9 | [1][2][5][6] |
| Appearance | White to almost white powder/crystals | [1][2][5] |
| Melting Point | 69 - 74 °C | [1][2][5][7] |
| Boiling Point | 214.6 °C (at 760 mmHg) | [5][7] |
| Density | 1.11 g/cm³ | [5][7] |
| InChI Key | BJBXUIUJKPOZLV-UHFFFAOYSA-N | [3] |
| SMILES String | Cc1cc(F)ccc1C#N | [3] |
| Purity | ≥97% | [1] |
Molecular Structure
The structure of this compound consists of a central benzene ring. A methyl group (-CH₃) is attached at position 2, a cyano group (-C≡N) at position 1, and a fluorine atom (-F) at position 4. This substitution pattern is critical to its chemical reactivity, particularly its utility in nucleophilic aromatic substitution reactions.[1][2]
References
- 1. ossila.com [ossila.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 147754-12-9: this compound [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound CAS 147754-12-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. scbt.com [scbt.com]
- 7. This compound CAS#: 147754-12-9 [m.chemicalbook.com]
Spectroscopic and Analytical Profile of 4-Fluoro-2-methylbenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies relevant to 4-Fluoro-2-methylbenzonitrile (C₈H₆FN, CAS: 147754-12-9).[1][2][3] Due to the limited availability of public domain spectroscopic data for this specific compound, this document presents a framework for its analysis, including standardized experimental protocols and illustrative data from the closely related compound, 4-Fluorobenzonitrile.
Compound Overview
This compound is a substituted aromatic nitrile.[2] It is a solid, often appearing as a white to light yellow crystalline powder, with a melting point in the range of 70-74 °C. Its molecular weight is 135.14 g/mol .[3] This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (Illustrative - 4-Fluorobenzonitrile)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| 7.68 | dd | 8.8, 5.2 | 2H, Ar-H |
| 7.18 | t | 8.8 | 2H, Ar-H |
Note: Data for 4-Fluorobenzonitrile.
¹³C NMR Data (Illustrative - 4-Fluorobenzonitrile)
| Chemical Shift (ppm) | Assignment |
| 164.2 (d, J = 253.5 Hz) | C-F |
| 132.8 (d, J = 9.0 Hz) | Ar-CH |
| 118.2 | C-CN |
| 116.4 (d, J = 22.0 Hz) | Ar-CH |
| 110.0 (d, J = 3.5 Hz) | Ar-C |
Note: Data for 4-Fluorobenzonitrile.
Infrared (IR) Spectroscopy
IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | - | - |
Note: Specific IR peak data for this compound is not available in the searched databases. For a similar molecule, 4-Fluorobenzonitrile, characteristic peaks would be expected for C≡N stretching (around 2230 cm⁻¹), C-F stretching (around 1230 cm⁻¹), and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
Mass Spectrum Data
| m/z | Relative Abundance (%) | Assignment |
| Data not available | - | - |
Note: A detailed mass spectrum for this compound is not available in the searched databases. The molecular ion peak [M]⁺ would be expected at m/z = 135.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Parameters: Employ proton decoupling to simplify the spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (ATR Method):
-
Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Electron Ionization (EI):
-
The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
This causes ionization and fragmentation of the molecule.
-
-
Data Acquisition: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected. The mass spectrum is a plot of ion intensity versus m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using spectroscopic methods.
References
4-Fluoro-2-methylbenzonitrile physical properties melting point
An In-depth Technical Guide to the Physical Properties of 4-Fluoro-2-methylbenzonitrile
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of chemical intermediates is paramount for successful synthesis and application. This technical guide focuses on the core physical properties of this compound, with a specific emphasis on its melting point.
Core Physical Properties
This compound is a substituted aromatic compound that serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring a fluorine atom and a nitrile group on a toluene framework, imparts unique reactivity and characteristics.[3]
Quantitative Data Summary
The physical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory and development work.
| Property | Value | Source(s) |
| Melting Point | 69 - 74 °C | [1][4][5][6] |
| Boiling Point | 214.6±20.0 °C (Predicted) | [4][6] |
| Density | 1.11±0.1 g/cm³ (Predicted) | [4][6] |
| Molecular Formula | C₈H₆FN | [1][5] |
| Molecular Weight | 135.14 g/mol | [1][5] |
| Appearance | White to almost white powder or crystals | [1][4] |
| Purity | ≥ 97% | [5] |
| CAS Number | 147754-12-9 | [1][4] |
Experimental Protocol: Melting Point Determination
The melting point of a solid is a critical indicator of its purity. The presence of impurities typically results in a depression and broadening of the melting point range.[7][8] The following is a standard experimental protocol for determining the melting point of this compound using the capillary method.
Apparatus and Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Thermometer
-
This compound sample
-
Mortar and pestle
-
Spatula
-
Heating bath (e.g., silicone oil)
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is placed on a clean, dry surface and finely powdered using a mortar and pestle.[7]
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.[8][9]
-
Apparatus Setup: The loaded capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in the heating bath of the melting point apparatus.[7][9]
-
Heating and Observation: The heating bath is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[8] Constant stirring of the bath ensures a uniform temperature distribution.[9]
-
Melting Point Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[9]
-
Verification: For accurate results, the determination should be repeated with a fresh sample and a new capillary tube.
Synthetic Pathway Overview
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), such as Trelagliptin, used in the treatment of type II diabetes.[5] A common synthetic route involves the conversion of 4-fluoro-2-methylbenzaldehyde.
This synthetic pathway highlights a two-step conversion process. The initial step involves the formation of an oxime from the corresponding aldehyde. The subsequent step is a dehydration reaction to yield the nitrile. The choice of reagents and reaction conditions is crucial for achieving a high yield and purity of the final product.[10] The use of hazardous reagents such as copper (I) cyanide is avoided in this process, making it more amenable to commercial-scale production.[10][11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 147754-12-9: this compound [cymitquimica.com]
- 4. This compound CAS 147754-12-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. ossila.com [ossila.com]
- 6. This compound CAS#: 147754-12-9 [m.chemicalbook.com]
- 7. davjalandhar.com [davjalandhar.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. WO2016024224A1 - A process for the preparation of this compound - Google Patents [patents.google.com]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
A Comprehensive Technical Guide to 4-Fluoro-2-methylbenzonitrile for Researchers and Drug Development Professionals
Introduction: 4-Fluoro-2-methylbenzonitrile is a fluorinated aromatic nitrile that serves as a key building block in the synthesis of various organic compounds. Its unique substitution pattern makes it a valuable intermediate in the pharmaceutical and materials science industries. This technical guide provides an in-depth overview of its properties, synthesis, and significant applications, with a focus on its role in drug discovery and development.
Synonyms and Chemical Properties
This compound is known by several alternative names in chemical literature and commerce. A comprehensive list of its synonyms and key chemical properties are summarized in the table below for easy reference.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 2-Cyano-5-fluorotoluene[2][3], 4-Fluoro-o-tolunitrile[2], 2-methyl-4-fluorobenzonitrile[4], Benzonitrile, 4-fluoro-2-methyl-[3] |
| CAS Number | 147754-12-9[2][5] |
| Molecular Formula | C8H6FN[2][5] |
| Molecular Weight | 135.14 g/mol [2][5] |
| Appearance | White to light yellow crystalline powder[4] |
| Melting Point | 70-74 °C[2][4] |
| Boiling Point | 214.6 °C at 760 mmHg[4] |
| Density | 1.11 g/cm³[4] |
| Flash Point | 90 °C[4] |
| Purity | ≥98.0%[4] |
Experimental Protocols
This section details the experimental procedures for the synthesis of this compound and its subsequent use in the synthesis of the antidiabetic drug, Trelagliptin.
Synthesis of this compound
A common method for the preparation of this compound involves the reaction of 2-bromo-5-fluorotoluene with copper(I) cyanide.[6] However, a more recent and less hazardous method utilizes 4-fluoro-2-methylbenzaldoxime as the starting material.[6]
Materials:
-
4-Fluoro-2-methylbenzaldoxime
-
Sodium bisulphate monohydrate
-
Toluene
-
Hexane
Procedure:
-
A mixture of 4-fluoro-2-methylbenzaldoxime and sodium bisulphate monohydrate is prepared in toluene.
-
The reaction mixture is refluxed at a temperature of 110-115 °C for 12 hours, with continuous removal of water using a Dean-Stark apparatus.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude this compound is then purified by crystallization from a mixture of toluene and hexane.[6]
Synthesis of Trelagliptin using this compound
This compound is a key starting material in the synthesis of Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[3] The synthesis involves several steps, beginning with the bromination of this compound.
Step 1: Bromination of this compound
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azo-bis-isobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4)
Procedure:
-
A mixture of this compound, N-bromosuccinimide, and a catalytic amount of azo-bis-isobutyronitrile is refluxed in carbon tetrachloride.
-
The reaction is monitored, and upon completion, the mixture is cooled.
-
The solid by-products are removed by filtration.
-
The filtrate is concentrated to yield 2-(bromomethyl)-4-fluorobenzonitrile, which is often used in the subsequent step without further purification.
Subsequent Steps:
The resulting 2-(bromomethyl)-4-fluorobenzonitrile is then subjected to a series of reactions, including a key substitution reaction with a piperidine derivative, to ultimately form Trelagliptin. The detailed procedures for these subsequent steps are complex and are typically proprietary to pharmaceutical manufacturers.
Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Synthesis of this compound.
Caption: Initial step in Trelagliptin synthesis.
Applications in Drug Discovery and Materials Science
This compound is a versatile chemical intermediate with significant applications in both the pharmaceutical and materials science sectors.
-
Pharmaceutical Intermediate: Its primary role is as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). A notable example is its use in the production of Trelagliptin, an important drug for managing type 2 diabetes.[3] Its structural features allow for its incorporation into complex molecular architectures, making it a valuable component in the development of novel therapeutics, including potential anti-inflammatory and anti-cancer agents.[5]
-
Materials Science: In the field of materials science, this compound is utilized in the synthesis of Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs).[3] The incorporation of the fluorinated benzonitrile moiety can influence the electronic properties of the final material, contributing to the efficiency and performance of OLED devices.
References
- 1. CAS 147754-12-9: this compound [cymitquimica.com]
- 2. WO2016024224A1 - A process for the preparation of this compound - Google Patents [patents.google.com]
- 3. ossila.com [ossila.com]
- 4. Collection - Synthesis of Trelagliptin Succinate - Organic Process Research & Development - Figshare [figshare.com]
- 5. jmnc.samipubco.com [jmnc.samipubco.com]
- 6. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
An In-depth Technical Guide to 5-Fluoro-2-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-methylbenzonitrile, also known by its synonym 2-Cyano-5-fluorotoluene, is a fluorinated aromatic compound that serves as a versatile building block in organic synthesis.[1][2] Its unique molecular architecture, featuring a reactive nitrile group and a fluorine atom on a toluene scaffold, makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[2][3] The presence of the fluorine atom can significantly influence the electronic properties, lipophilicity, and metabolic stability of a molecule, making it a desirable feature in drug design.[4] This guide provides a comprehensive overview of the properties, synthesis, and applications of 5-Fluoro-2-methylbenzonitrile.
Chemical and Physical Properties
5-Fluoro-2-methylbenzonitrile is a solid at room temperature. A summary of its key chemical and physical properties is presented in the tables below.
Table 1: General Properties
| Property | Value | Reference(s) |
| IUPAC Name | 5-Fluoro-2-methylbenzonitrile | [5] |
| Synonym | 2-Cyano-5-fluorotoluene | |
| CAS Number | 77532-79-7 | [4] |
| Molecular Formula | C₈H₆FN | [4] |
| Molecular Weight | 135.14 g/mol | [4] |
| Appearance | White to light yellow powder/crystal |
Table 2: Physical Properties
| Property | Value | Reference(s) |
| Melting Point | 43-45 °C | [6] |
| Flash Point | 79 °C (closed cup) | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 5-Fluoro-2-methylbenzonitrile. Below is a summary of available spectroscopic data.
Table 3: Spectroscopic Data
| Technique | Key Features | Reference(s) |
| FT-IR | A theoretical study has reported calculated vibrational frequencies. The FT-IR spectrum was recorded in the range of 400–4000 cm⁻¹. | [4] |
| FT-Raman | A theoretical study has reported calculated vibrational frequencies. The FT-Raman spectrum was recorded in the range of 50-3500 cm⁻¹. | [4] |
| Mass Spectrometry | The NIST WebBook provides the mass spectrum (electron ionization) of this compound. | [5] |
| NMR Spectroscopy | While specific experimental data with full assignment is not readily available in the searched literature, typical chemical shifts for protons and carbons in similar aromatic environments can be predicted. |
Synthesis
The synthesis of 5-Fluoro-2-methylbenzonitrile can be approached through several established methods for the introduction of a nitrile group onto an aromatic ring. While a specific, detailed experimental protocol for this exact isomer is not prevalent in the public domain, plausible synthetic routes can be derived from methodologies for similar compounds.
Sandmeyer Reaction
A common and effective method for introducing a cyano group is the Sandmeyer reaction, starting from the corresponding aniline (5-fluoro-2-methylaniline).[7]
Experimental Protocol (General Procedure):
-
Diazotization: 5-Fluoro-2-methylaniline is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt. The reaction is typically stirred for a short period at this temperature.
-
Cyanation: In a separate flask, a solution of copper(I) cyanide and potassium cyanide is prepared. The cold diazonium salt solution is then slowly added to the cyanide solution.
-
Work-up: The reaction mixture is heated to facilitate the decomposition of the intermediate and the formation of the nitrile. After cooling, the product is extracted with an organic solvent, washed, dried, and purified, typically by distillation or chromatography.
Cyanation of an Aryl Halide
Another viable route is the palladium-catalyzed cyanation of an aryl halide, such as 2-bromo-5-fluorotoluene.[8] This method is widely used in modern organic synthesis.
Experimental Protocol (General Procedure):
-
Reaction Setup: A reaction vessel is charged with 2-bromo-5-fluorotoluene, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂ (dba)₃ with a suitable ligand), a cyanide source (e.g., zinc cyanide or potassium ferrocyanide), and a solvent (e.g., DMF or DMA).
-
Reaction: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the starting material is consumed (monitored by TLC or GC).
-
Work-up: After cooling, the reaction mixture is filtered, and the filtrate is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.
Applications in Drug Discovery and Development
5-Fluoro-2-methylbenzonitrile is a key intermediate in the synthesis of various biologically active molecules.[2] The nitrile group is a versatile functional handle that can be converted into other functional groups such as amines, carboxylic acids, and tetrazoles, which are common moieties in pharmaceuticals. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[4]
While specific examples of marketed drugs containing the 5-fluoro-2-methylbenzonitrile scaffold are not readily apparent from the searched literature, its utility is evident in its commercial availability as a building block for research and development.[1] For instance, related fluorinated benzonitrile derivatives are known to be key intermediates in the synthesis of PARP (poly ADP-ribose polymerase) inhibitors, a class of anticancer agents.[9][10]
Safety and Handling
5-Fluoro-2-methylbenzonitrile is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6]
Table 4: Hazard Information
| Hazard | Description | Reference(s) |
| Hazard Statements | H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | [6] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |
Conclusion
5-Fluoro-2-methylbenzonitrile is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its unique combination of a reactive nitrile group and a fluorine substituent allows for the creation of diverse and complex molecular architectures with potentially enhanced pharmacological properties. While detailed experimental protocols for its synthesis are not widely published, established synthetic methodologies provide clear pathways for its preparation. As the demand for novel and effective pharmaceuticals continues to grow, the importance of such fluorinated intermediates in the synthetic chemist's toolbox is undeniable.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Fluoro-2-methylbenzonitrile [webbook.nist.gov]
- 6. Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]
- 9. guidechem.com [guidechem.com]
- 10. benchchem.com [benchchem.com]
4-Fluoro-o-tolunitrile basic information
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-o-tolunitrile, systematically named 4-Fluoro-2-methylbenzonitrile, is a fluorinated aromatic nitrile that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a nitrile moiety on a benzene ring, imparts specific reactivity and properties that make it a valuable intermediate in the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety information, with a focus on its role in drug discovery and development.
Chemical and Physical Properties
This compound is typically a white to off-white crystalline solid at room temperature.[1][2] The presence of the electron-withdrawing fluorine atom and nitrile group, combined with the electron-donating methyl group, influences the electronic characteristics and reactivity of the aromatic ring.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 147754-12-9 | [2][3] |
| Molecular Formula | C₈H₆FN | [2][3] |
| Molecular Weight | 135.14 g/mol | [2][3] |
| Appearance | White to almost white powder/crystals | [2][3] |
| Melting Point | 70-74 °C | [3][4] |
| Synonyms | 4-Fluoro-o-tolunitrile, 2-Cyano-5-fluorotoluene, 2-Methyl-4-fluorobenzonitrile | [3][5] |
| Purity | Typically >97% | [3] |
Spectroscopic Data
Definitive characterization of this compound is achieved through various spectroscopic techniques. While publicly accessible full spectra are limited, the following tables summarize key expected and reported spectroscopic features.
Table 2: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.60 | dd | 1H | Aromatic H |
| ~7.00 | m | 2H | Aromatic H |
| ~2.55 | s | 3H | -CH₃ |
Note: Data is based on typical spectra reported in synthetic procedures. Solvent: CDCl₃.
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 160-165 (d) | C-F |
| 130-135 (d) | Aromatic C-H |
| 115-120 (d) | Aromatic C-H |
| 115-120 | C-CN |
| 110-115 (d) | Aromatic C-H |
| 105-110 (d) | C-CH₃ |
| ~20 | -CH₃ |
Note: These are predicted chemical shifts based on structure-property relationships. 'd' indicates a doublet due to C-F coupling.
Table 4: Key IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~2230 | C≡N (Nitrile) stretch |
| 1600-1450 | C=C (Aromatic) stretch |
| 1250-1150 | C-F (Aryl-F) stretch |
| 2950-2850 | C-H (Methyl) stretch |
Note: These are typical absorption ranges for the respective functional groups.
Synthesis and Experimental Protocols
This compound can be synthesized through several routes. A common laboratory and industrial method involves the dehydration of an oxime intermediate, which avoids the use of highly toxic cyanide reagents in the final step.
Experimental Protocol: Synthesis from 4-Fluoro-2-methylbenzaldehyde
This two-step process involves the formation of an aldoxime followed by dehydration.
Step 1: Synthesis of 4-Fluoro-2-methylbenzaldoxime
-
To a solution of 4-fluoro-2-methylbenzaldehyde in a suitable solvent such as ethanol, add hydroxylamine hydrochloride and a base (e.g., sodium acetate or an organic base like N,N-diisopropylethylamine).
-
Stir the reaction mixture at room temperature (approximately 20-25 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by standard work-up procedures, such as extraction and solvent evaporation.
Step 2: Synthesis of this compound
-
Combine 4-fluoro-2-methylbenzaldoxime (50 g) and sodium bisulfate monohydrate (31.6 g) in toluene (500 mL).[6]
-
Reflux the mixture at 110-115 °C using a Dean-Stark apparatus to remove the water formed during the reaction.[6] The reaction is typically monitored for completion by TLC over a period of 12 hours.[6]
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the solid reagents.[6]
-
Wash the filter cake with additional toluene (100 mL).[6]
-
Concentrate the combined filtrate under reduced pressure to yield the crude product.[6]
-
Recrystallize the crude product from a mixture of toluene and hexane to afford pure this compound.[6]
Applications in Drug Discovery and Materials Science
This compound is a key intermediate in the synthesis of high-value organic molecules.
Pharmaceutical Intermediate: Synthesis of Trelagliptin
The most prominent application of this compound is as a starting material for the synthesis of Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[2][3] The synthesis involves the bromination of the methyl group of this compound to form 2-(bromomethyl)-4-fluorobenzonitrile, which is then used to alkylate the uracil core of the drug molecule.
Role in Trelagliptin's Mechanism of Action
While this compound itself is not biologically active, it forms a crucial part of the final Trelagliptin structure. Trelagliptin functions by inhibiting the DPP-4 enzyme. This enzyme is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Trelagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, leading to improved glycemic control.
Materials Science
This compound is also utilized in the field of materials science, specifically in the development of materials for Organic Light-Emitting Diodes (OLEDs). It serves as a building block for synthesizing emitters that exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLED devices.[3]
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions by trained personnel.
Table 5: Hazard and Safety Information
| Category | Information |
| GHS Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, protective clothing, and a respirator are recommended. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. |
| Incompatible Materials | Strong oxidizing agents, strong acids. |
Note: This is a summary of the main hazards. Always refer to the full Safety Data Sheet (SDS) before handling this chemical.
Conclusion
4-Fluoro-o-tolunitrile is a versatile and valuable chemical intermediate with significant applications in both the pharmaceutical and materials science industries. Its role as a key building block in the synthesis of the anti-diabetic drug Trelagliptin highlights its importance in modern drug development. A thorough understanding of its properties, synthesis, and safe handling is crucial for researchers and scientists working in these fields.
References
- 1. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. ossila.com [ossila.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. CAS 147754-12-9: this compound [cymitquimica.com]
- 6. WO2016024224A1 - A process for the preparation of this compound - Google Patents [patents.google.com]
The Strategic Role of 4-Fluoro-2-methylbenzonitrile in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methylbenzonitrile, a fluorinated aromatic nitrile, has emerged as a pivotal building block in contemporary organic synthesis. Its unique structural features—a reactive nitrile group, a sterically influential methyl group, and a modulating fluorine atom—render it a versatile intermediate in the synthesis of a wide array of high-value molecules. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of pharmaceuticals and advanced materials. The strategic placement of the fluorine atom can significantly influence the electronic properties of the molecule, making it a valuable asset in fine chemical synthesis.[1]
Physicochemical Properties and Spectroscopic Data
This compound is a white to light yellow crystalline powder.[2] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 147754-12-9 | [3] |
| Molecular Formula | C₈H₆FN | [3] |
| Molecular Weight | 135.14 g/mol | [3] |
| Melting Point | 70-74 °C | [3] |
| Appearance | White to light yellow crystalline powder | [2] |
| Purity | >97% | [4] |
| Synonyms | 2-Cyano-5-fluorotoluene, 4-Fluoro-o-tolunitrile | [4] |
Table 1: Physicochemical Properties of this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |
| ¹H NMR (CDCl₃) | 7.60 | dd | 5.6, 8.8 | TRELAGLIPTIN - API SYNTHESIS INTERNATIONAL |
| 7.06-6.93 | m | TRELAGLIPTIN - API SYNTHESIS INTERNATIONAL | ||
| 2.55 | s | TRELAGLIPTIN - API SYNTHESIS INTERNATIONAL |
Table 2: ¹H NMR Spectroscopic Data for this compound
Synthesis of this compound
Several synthetic routes to this compound have been reported, each with its own advantages and disadvantages. The choice of a particular method often depends on factors such as the availability of starting materials, scalability, and the desired purity of the final product. Some common methods are summarized in Table 3.
| Starting Material | Key Reagents and Conditions | Yield | Notes | Reference |
| 2-Bromo-5-fluorotoluene | Copper(I) cyanide (CuCN), N,N-Dimethylformamide (DMF), reflux for 24 hours. | 60% | Use of toxic CuCN can be a drawback for large-scale synthesis. | TRELAGLIPTIN - API SYNTHESIS INTERNATIONAL |
| 4-Fluoro-2-methylbenzaldehyde | 1. Hydroxylamine hydrochloride, Sodium acetate, Ethanol, 20-25°C. 2. Sodium bisulfate monohydrate, Toluene, 110-115°C. | Not specified | A two-step process involving an oxime intermediate. | [5] |
| 4-Fluoro-2-methylbenzyl alcohol | Cuprous iodide, 2,2'-bipyridine, TEMPO, anhydrous ethanol. | Not specified | Mentioned as a less desirable route due to the use of copper reagents. | [5] |
Table 3: Comparison of Synthetic Methods for this compound
A general workflow for a common synthesis route is depicted below.
Caption: A generalized workflow for the synthesis of this compound.
Applications in Organic Synthesis
The presence of both a nitrile and a fluoro group makes this compound a versatile intermediate for a variety of chemical transformations. It is particularly valued in the pharmaceutical and materials science sectors.
Pharmaceutical Intermediate: Synthesis of Trelagliptin
This compound is a key starting material for the synthesis of Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The synthesis involves the bromination of the methyl group, followed by a series of condensation and substitution reactions.
The synthetic pathway from this compound to a key intermediate of Trelagliptin is outlined below.
Caption: Synthetic pathway to a Trelagliptin intermediate.
A mixture of this compound (2 g, 14.8 mmol), N-bromosuccinimide (NBS) (2.64 g, 15 mmol), and azobisisobutyronitrile (AIBN) (100 mg) in carbon tetrachloride (CCl₄) is refluxed under a nitrogen atmosphere for 2 hours. After cooling to room temperature, the solid is removed by filtration. The organic solution is then concentrated to yield the crude product as an oil, which can be used in the subsequent step without further purification.
¹H NMR Data for 2-Bromomethyl-4-fluorobenzonitrile (in CDCl₃): δ 7.68 (dd, J=5.2, 8.4 Hz, 1H), 7.28 (dd, J=2.4, 8.8 Hz, 1H), 7.12 (m, 1H), 4.6 (s, 2H).
Building Block for OLED Materials: Synthesis of TADF Emitters
This compound serves as a crucial building block for the synthesis of materials with thermally activated delayed fluorescence (TADF), which are used as emitters in high-efficiency organic light-emitting diodes (OLEDs). The fluorine atom can be displaced through nucleophilic aromatic substitution (SNAᵣ) reactions to introduce various donor moieties.
An example is the synthesis of 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(2-methylbenzonitrile) from this compound and bicarbazole.[4]
Caption: General workflow for the synthesis of a TADF emitter.
While the specific conditions for the synthesis of the bicarbazole derivative are proprietary, a general protocol for SNAᵣ on activated aryl fluorides involves reacting the fluorinated compound with a nucleophile (e.g., an amine or a carbazole derivative) in the presence of a base (such as potassium carbonate or sodium hydride) in a polar aprotic solvent (like dimethylformamide or dimethyl sulfoxide) at elevated temperatures. The reaction progress is typically monitored by thin-layer chromatography or liquid chromatography-mass spectrometry.
The resulting TADF emitters exhibit impressive performance in OLED devices. For instance, an OLED device fabricated with an emitter derived from this compound has shown exceptional performance metrics, as detailed in Table 4.[4]
| Parameter | Value |
| Current Efficiency | 34.5 cd/A |
| Power Efficiency | 29.9 lm/W |
| External Quantum Efficiency | 10.8% |
Table 4: Performance of an OLED Device Utilizing a TADF Emitter Derived from this compound.[4]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility is demonstrated in the efficient synthesis of complex pharmaceutical agents like Trelagliptin and in the development of cutting-edge materials for organic electronics. The presence of the fluoro, methyl, and nitrile functionalities provides a rich chemical handle for a variety of transformations, making it an indispensable tool for researchers and scientists in both academia and industry. Future research is expected to uncover even more applications for this remarkable compound, further solidifying its importance in the landscape of synthetic chemistry.
References
- 1. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. oldcitypublishing.com [oldcitypublishing.com]
- 3. This compound 97 147754-12-9 [sigmaaldrich.com]
- 4. ossila.com [ossila.com]
- 5. WO2016024224A1 - A process for the preparation of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-Fluoro-2-methylbenzonitrile: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-2-methylbenzonitrile is a key fluorinated building block in the synthesis of advanced materials and pharmaceuticals. This technical guide provides a comprehensive overview of its discovery and historical development, detailing various synthetic methodologies from early routes to modern, optimized processes. Key physicochemical and spectroscopic data are presented in a structured format for easy reference. Detailed experimental protocols for significant synthetic transformations are provided, alongside visualizations of its role in the mechanism of the type 2 diabetes drug, Trelagliptin, and in the fabrication of organic light-emitting diodes (OLEDs). This document serves as an in-depth resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound, also known as 2-cyano-5-fluorotoluene, is an aromatic nitrile distinguished by the presence of fluorine and methyl substituents on the benzene ring. Its unique electronic properties and reactivity make it a valuable intermediate in various chemical industries. The fluorine atom can enhance metabolic stability and binding affinity in bioactive molecules, while the nitrile group is a versatile functional handle for further chemical transformations. This guide will delve into the history, synthesis, and key applications of this important chemical compound.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below for quick reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 147754-12-9 | [1][2] |
| Molecular Formula | C₈H₆FN | [3][4] |
| Molecular Weight | 135.14 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [4][5] |
| Melting Point | 70-74 °C | [1][5] |
| Boiling Point | 214.6 ± 20.0 °C (Predicted) | [5] |
| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in common organic solvents. | |
| Purity | >97% (Commercial grades available up to >99%) | [1][4] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Data | Reference |
| ¹H NMR | Data unavailable in searched literature. | |
| ¹³C NMR | Data unavailable in searched literature. | |
| IR (Infrared) | Data unavailable in searched literature. | |
| MS (Mass Spec.) | Data unavailable in searched literature. |
Note: While specific, verified spectroscopic data for this compound was not found in the available literature, data for the related compound 4-fluorobenzonitrile is available for reference.[6]
Discovery and History
The synthesis of this compound likely emerged from the broader development of organofluorine chemistry.[8][9] More recent patents, particularly from the early 2000s, highlight its importance as a key intermediate in the synthesis of pharmaceuticals, suggesting that its industrial significance grew with the demand for complex fluorinated molecules in drug discovery.[10][11]
Synthesis and Experimental Protocols
Several synthetic routes to this compound have been developed, with varying starting materials, reagents, and reaction conditions.
Synthesis from 2-Bromo-5-fluorotoluene
A common and historically significant method for the synthesis of this compound involves the cyanation of 2-bromo-5-fluorotoluene using a copper(I) cyanide catalyst.[11]
Reaction Scheme:
Caption: Cyanation of 2-bromo-5-fluorotoluene.
Detailed Experimental Protocol:
-
Materials: 2-bromo-5-fluorotoluene, copper(I) cyanide (CuCN), N,N-Dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-5-fluorotoluene in DMF.
-
Add copper(I) cyanide to the solution.
-
Heat the reaction mixture to reflux (approximately 152-155 °C) and maintain for 24 hours.[11]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a solution of ferric chloride and hydrochloric acid to decompose the copper salts.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
Note: This reaction involves the use of highly toxic cyanide salts and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Synthesis from 4-Fluoro-2-methylbenzaldehyde
A more recent and potentially more commercially viable synthesis starts from 4-fluoro-2-methylbenzaldehyde, avoiding the use of toxic cyanide reagents in the final step.[11]
Reaction Scheme:
Caption: Two-step synthesis from 4-fluoro-2-methylbenzaldehyde.
Detailed Experimental Protocol:
-
Step 1: Preparation of 4-Fluoro-2-methylbenzaldoxime
-
Materials: 4-Fluoro-2-methylbenzaldehyde, hydroxylamine hydrochloride, pyridine, ethanol.
-
Procedure:
-
Dissolve 4-Fluoro-2-methylbenzaldehyde in ethanol in a reaction flask.
-
Add hydroxylamine hydrochloride and pyridine to the solution.
-
Stir the mixture at room temperature (20-25 °C) for approximately 3 hours.[11]
-
Remove the solvent under reduced pressure to obtain the crude 4-fluoro-2-methylbenzaldoxime.
-
-
-
Step 2: Dehydration to this compound
-
Materials: 4-Fluoro-2-methylbenzaldoxime, sodium bisulfate monohydrate, toluene.
-
Procedure:
-
To the crude 4-fluoro-2-methylbenzaldoxime, add toluene and sodium bisulfate monohydrate.
-
Heat the mixture to a temperature of 110-115 °C.[11]
-
After the reaction is complete, cool the mixture and wash with water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The resulting this compound can be further purified by crystallization from a suitable solvent system like toluene-hexane.[11]
-
-
Applications
This compound is a versatile intermediate with significant applications in pharmaceuticals and materials science.
Pharmaceutical Applications: Synthesis of Trelagliptin
A primary application of this compound is as a key building block in the synthesis of Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[2]
Trelagliptin Signaling Pathway:
The therapeutic effect of Trelagliptin is achieved through the inhibition of the DPP-4 enzyme, which leads to an increase in the levels of incretin hormones such as GLP-1 and GIP. These hormones then act on pancreatic β-cells to enhance glucose-dependent insulin secretion.
References
- 1. This compound 97 147754-12-9 [sigmaaldrich.com]
- 2. ossila.com [ossila.com]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound CAS#: 147754-12-9 [m.chemicalbook.com]
- 6. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 10. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 11. WO2016024224A1 - A process for the preparation of this compound - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Trelagliptin Succinate from 4-Fluoro-2-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Trelagliptin succinate, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, starting from 4-Fluoro-2-methylbenzonitrile.[1][2][3] The synthesis involves a multi-step process including bromination, condensation, nucleophilic substitution, and salt formation.
Trelagliptin works by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By preventing this degradation, trelagliptin increases the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon release, thereby improving glycemic control.[1]
Overall Synthetic Scheme
The synthesis of trelagliptin succinate from this compound can be summarized in the following key steps:
-
Bromination: this compound is brominated to yield 2-bromomethyl-4-fluorobenzonitrile.
-
Condensation: The resulting brominated compound is condensed with 3-methyl-6-chlorouracil to form the key intermediate, 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile.
-
Nucleophilic Substitution: This intermediate undergoes a nucleophilic substitution reaction with (R)-3-aminopiperidine. To avoid the formation of regioisomers, a protected form, (R)-3-Boc-aminopiperidine, is often used.[3][4]
-
Deprotection (if applicable): If a protected aminopiperidine is used, the protecting group (e.g., Boc) is removed.
-
Salt Formation: The final trelagliptin base is reacted with succinic acid to form the stable succinate salt.[5]
Experimental Protocols
Step 1: Synthesis of 2-Bromomethyl-4-fluorobenzonitrile (Compound 2)
This step involves the radical bromination of this compound at the benzylic position.
Materials:
-
This compound (Compound 1)
-
N-Bromosuccinimide (NBS)
-
Azo-bis-isobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4)
Procedure: [6]
-
A mixture of this compound (2 g, 14.8 mmol), N-bromosuccinimide (NBS) (2.64 g, 15 mmol), and AIBN (100 mg) in CCl4 is refluxed under a nitrogen atmosphere for 2 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solid succinimide byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product as an oil. This crude product is typically used in the next step without further purification.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound (2 g) | [6] |
| Reagents | NBS (2.64 g), AIBN (100 mg) | [6] |
| Solvent | CCl4 | [6] |
| Reaction Time | 2 hours | [6] |
| Temperature | Reflux | [6] |
Step 2: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile (Compound 3)
This step involves the condensation of the brominated intermediate with 3-methyl-6-chlorouracil.
Materials:
-
Crude 2-Bromomethyl-4-fluorobenzonitrile (from Step 1)
-
3-Methyl-6-chlorouracil
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water
Procedure: [6]
-
A mixture of crude 3-methyl-6-chlorouracil (0.6 g, 3.8 mmol), 2-bromomethyl-4-fluorobenzonitrile (0.86 g, 4 mmol), and K2CO3 (0.5 g, 4 mmol) in DMSO (10 mL) is stirred at 60°C for 2 hours.
-
The reaction mixture is then diluted with water and extracted with ethyl acetate.
-
The organic layers are combined, dried over anhydrous magnesium sulfate (MgSO4), and the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography to yield the final product.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | 3-methyl-6-chlorouracil (0.6 g), 2-bromomethyl-4-fluorobenzonitrile (0.86 g) | [6] |
| Reagent | K2CO3 (0.5 g) | [6] |
| Solvent | DMSO (10 mL) | [6] |
| Reaction Time | 2 hours | [6] |
| Temperature | 60°C | [6] |
| Yield | 60% (0.66 g) | [6] |
Step 3: Synthesis of Trelagliptin (Compound 4)
This key step involves the nucleophilic substitution of the chloro group in Compound 3 with (R)-3-aminopiperidine. To minimize side reactions, a protected form, (R)-3-Boc-aminopiperidine, is often employed.[4]
Materials:
-
2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile (Compound 3)
-
(R)-3-Boc-aminopiperidine
-
Potassium carbonate (K2CO3)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Ethyl acetate
-
Water
Procedure: [4]
-
Compound 3 (58.7g) and (R)-3-Boc-aminopiperidine (48g) are dissolved in toluene (500ml).
-
Potassium carbonate (55g) and tetrabutylammonium bromide (1.0g) are added to the mixture.
-
The reaction mixture is vigorously stirred and heated to 100°C for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
Water and ethyl acetate are added for extraction. The organic layer is washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated to obtain the crude Boc-protected trelagliptin.
-
The crude product is recrystallized from ethyl acetate and petroleum ether to yield an off-white solid.
Deprotection:
The Boc-protected trelagliptin is then deprotected by hydrolysis to yield trelagliptin.[4]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | Compound 3 (58.7g), (R)-3-Boc-aminopiperidine (48g) | [4] |
| Reagents | K2CO3 (55g), TBAB (1.0g) | [4] |
| Solvent | Toluene (500ml) | [4] |
| Reaction Time | 24 hours | [4] |
| Temperature | 100°C | [4] |
| Yield (Boc-protected) | 92.0% (84.2g) | [4] |
| Purity (Boc-protected) | 99.3% | [4] |
Step 4: Synthesis of Trelagliptin Succinate (Final Product)
The final step is the formation of the succinate salt to improve the stability and bioavailability of the drug.
Materials:
-
Trelagliptin base (from Step 3)
-
Succinic acid
-
Organic solvent (e.g., methanol, n-butanol)
Procedure: [7]
-
Trelagliptin base is dissolved in a suitable organic solvent.
-
A solution of succinic acid in an organic solvent is added to the trelagliptin solution to initiate the neutralization reaction.
-
The reaction temperature is typically maintained between 55°C and the boiling point of the solvent.
-
The mixture is cooled to induce crystallization.
-
The resulting solid, trelagliptin succinate, is collected by filtration, washed, and dried.
Quantitative Data:
| Parameter | Value | Reference |
| Mass Ratio (Succinic acid:Trelagliptin) | 0.30-0.60 | [7] |
| Mass Ratio (Solvent:Trelagliptin) | 3-20 | [7] |
| Neutralization Temperature | 60°C to 80°C | [7] |
| Purity (after one recrystallization) | > 99.5% | [7] |
Visualizations
Synthetic Workflow
References
- 1. jmnc.samipubco.com [jmnc.samipubco.com]
- 2. ossila.com [ossila.com]
- 3. bulatpharmaceutical.com [bulatpharmaceutical.com]
- 4. CN104961726A - Preparation method of trelagliptin - Google Patents [patents.google.com]
- 5. CN112694465A - Novel preparation process of trelagliptin succinate - Google Patents [patents.google.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. CN105669645B - Preparation method of trelagliptin and succinate thereof - Google Patents [patents.google.com]
Application Notes and Protocols: 4-Fluoro-2-methylbenzonitrile as a Precursor for High-Performance TADF Emitters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of a Thermally Activated Delayed Fluorescence (TADF) emitter derived from 4-fluoro-2-methylbenzonitrile. The resulting compound, 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(2-methylbenzonitrile), exhibits promising characteristics for application in high-efficiency Organic Light-Emitting Diodes (OLEDs).
Introduction to TADF Emitters from this compound
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons in OLEDs, leading to theoretical internal quantum efficiencies of up to 100%. This is achieved through the design of molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This small gap facilitates reverse intersystem crossing (RISC), a process where non-emissive triplet excitons are converted into emissive singlet excitons through thermal energy.
The molecular design of TADF emitters often follows a donor-acceptor (D-A) architecture to spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby reducing the ΔEST. This compound serves as a valuable building block for the acceptor moiety in such designs. Its derivatization with a suitable donor, such as bicarbazole, leads to the formation of efficient TADF emitters.
The specific emitter detailed in these notes, 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(2-methylbenzonitrile), utilizes the electron-donating bicarbazole unit and the electron-accepting methylbenzonitrile unit. The methyl group on the benzonitrile moiety can also enhance the thermal stability of the final emitter.[1]
Key Properties and Performance Data
The following tables summarize the key photophysical, thermal, and electrochemical properties of 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(2-methylbenzonitrile), as well as the performance of an OLED device where it was utilized as a host material.
Table 1: Photophysical Properties
| Property | Value |
| Absorption (λabs) | ~350 nm |
| Photoluminescence (λPL) | ~450 nm |
| Singlet-Triplet Energy Gap (ΔEST) | 0.30 eV[2] |
| Triplet Energy (ET) | ~2.65 eV[2] |
| Fluorescence Lifetime | Microsecond scale[2] |
Table 2: Thermal and Electrochemical Properties
| Property | Value |
| Decomposition Temperature (Td) | > 400 °C[2] |
| Glass Transition Temperature (Tg) | 134 °C[2] |
| HOMO Level | -5.5 eV |
| LUMO Level | -2.5 eV |
Table 3: OLED Device Performance (as a host material)
| Parameter | Value |
| External Quantum Efficiency (EQE) | 10.8%[1] |
| Current Efficiency | 34.5 cd/A[1] |
| Power Efficiency | 29.9 lm/W[1] |
Experimental Protocols
Synthesis of 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(2-methylbenzonitrile)
This protocol describes a catalyst-free nucleophilic aromatic substitution reaction.
Materials:
-
9H,9'H-3,3'-Bicarbazole
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9H,9'H-3,3'-bicarbazole (1.0 equivalent) and this compound (2.2 equivalents) in anhydrous DMSO.
-
Add anhydrous potassium carbonate (3.0 equivalents) to the mixture.
-
Heat the reaction mixture to 150 °C and stir under a nitrogen atmosphere for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into a large volume of methanol.
-
Collect the resulting precipitate by filtration and wash thoroughly with methanol and then water.
-
Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and petroleum ether as the eluent.
-
Further purify the product by recrystallization from a suitable solvent system (e.g., dichloromethane/methanol) to obtain the final product as a white solid with a yield of approximately 90%.[3]
Characterization:
-
¹H NMR, ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
Elemental Analysis: To determine the elemental composition.
Photophysical Characterization
Sample Preparation:
-
For solution-state measurements, dissolve the synthesized compound in a suitable solvent (e.g., toluene, dichloromethane) at a concentration of approximately 10⁻⁵ M.
-
For solid-state measurements, prepare thin films by spin-coating a solution of the compound onto a quartz substrate or by thermal evaporation.
Measurements:
-
UV-Vis Absorption Spectroscopy: To determine the absorption spectrum and identify the absorption maxima (λabs).
-
Photoluminescence (PL) Spectroscopy: To measure the emission spectrum and determine the peak emission wavelength (λPL).
-
Transient Photoluminescence Decay: To measure the fluorescence lifetime. This is crucial for identifying the presence of a delayed fluorescence component, a hallmark of TADF. The decay curve of a TADF emitter will typically show a prompt fluorescence decay on the nanosecond timescale followed by a delayed fluorescence decay on the microsecond to millisecond timescale.
-
Photoluminescence Quantum Yield (PLQY): To determine the efficiency of the light emission process. This is typically measured using an integrating sphere.
OLED Device Fabrication and Characterization (as an emissive layer)
Device Architecture:
A typical multilayer OLED structure would be: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al)
Fabrication Protocol:
-
Clean the patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.
-
Deposit the HIL and HTL materials onto the ITO substrate by thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr).
-
Prepare the emissive layer (EML) by co-evaporating the synthesized TADF emitter with a suitable host material (e.g., CBP) at a specific doping concentration (e.g., 6-12 wt%).
-
Sequentially deposit the ETL and EIL materials.
-
Deposit the metal cathode (e.g., Al) through a shadow mask to define the active area of the device.
Device Characterization:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: To evaluate the electrical and optical performance of the device.
-
Electroluminescence (EL) Spectrum: To determine the emission color and purity.
-
External Quantum Efficiency (EQE), Current Efficiency, and Power Efficiency: To quantify the device's performance.
Visualizations
Caption: Synthetic route to the bicarbazole-based TADF emitter.
Caption: Jablonski diagram illustrating the TADF mechanism.
Caption: Overall experimental workflow from synthesis to device testing.
References
Application of 4-Fluoro-2-methylbenzonitrile in High-Efficiency OLED Technology
Application Note & Protocol
Introduction
4-Fluoro-2-methylbenzonitrile is a key building block in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs), particularly for third-generation Thermally Activated Delayed Fluorescence (TADF) emitters. Its unique electronic properties, stemming from the electron-withdrawing nitrile group and the fluorine substituent, coupled with the positional influence of the methyl group, make it an ideal precursor for creating highly efficient and stable emissive materials. TADF emitters enable OLED devices to overcome the intrinsic limitations of conventional fluorescent materials by harvesting both singlet and triplet excitons, theoretically allowing for 100% internal quantum efficiency.
This document provides detailed application notes on the use of this compound in the synthesis of a high-performance TADF emitter, 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(2-methylbenzonitrile). It also includes a comprehensive experimental protocol for its synthesis and a general protocol for the fabrication of solution-processed OLED devices.
Key Applications
Derivatives of this compound are primarily used as emissive dopants in the emissive layer (EML) of OLEDs. These materials exhibit strong TADF characteristics, leading to devices with high efficiency and brightness. The methyl group in the 2-position enhances the thermal stability of the resulting emitter.[1] For instance, an OLED device fabricated using an emitter derived from this compound has demonstrated exceptional performance with a current efficiency of 34.5 cd/A, a power efficiency of 29.9 lm/W, and an external quantum efficiency (EQE) of 10.8%.[2]
Furthermore, the strategic use of fluorinated benzonitrile derivatives allows for the creation of emitters with tunable optoelectronic properties, including mechanofluorochromic and dual charge transfer characteristics.[1][3] This versatility opens up possibilities for their use in advanced optoelectronic applications beyond displays, such as sensors and stimuli-responsive materials.[3]
Performance Data of Related TADF Emitters
To illustrate the potential of this compound and its derivatives in OLEDs, the following table summarizes the performance of two notable TADF emitters.
| Emitter Name | Precursor (Benzonitrile Derivative) | Host Material | Device Performance | Reference |
| 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(2-methylbenzonitrile) | This compound | Not Specified | Current Efficiency: 34.5 cd/A Power Efficiency: 29.9 lm/W External Quantum Efficiency (EQE): 10.8% | [2] |
| 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(3-(trifluoromethyl)benzonitrile) (pCNBCzoCF3) | 3-Fluoro-5-(trifluoromethyl)benzonitrile | m-MTDATA | Brightness: 40900 cd/m² (at 15V) Current Efficiency: 53.8 cd/A Power Efficiency: 19.3 lm/W External Quantum Efficiency (EQE): 18.8% (for a "warm-white" OLED) | [4][5] |
Experimental Protocols
Synthesis of 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(2-methylbenzonitrile)
This protocol describes the synthesis of a high-performance TADF emitter from this compound and 9H,9'H-3,3'-bicarbazole via a nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
9H,9'H-3,3'-bicarbazole (BCz)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Methanol
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask, add 9H,9'H-3,3'-bicarbazole (1 equivalent), this compound (2.2 equivalents), and potassium carbonate (3 equivalents).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen).
-
Add anhydrous DMSO to the flask via a syringe.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing deionized water to precipitate the crude product.
-
Stir the suspension for 30 minutes.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water and then with methanol.
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(2-methylbenzonitrile).
Fabrication of a Solution-Processed OLED Device
This protocol provides a general procedure for the fabrication of a multilayer OLED device using a solution-processing technique for the emissive layer.
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Host material (e.g., 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl - CBP)
-
TADF emitter (e.g., 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(2-methylbenzonitrile))
-
Electron Transport Layer (ETL) material (e.g., 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene - TPBi)
-
Electron Injection Layer (EIL) material (e.g., Lithium Fluoride - LiF)
-
Metal for cathode (e.g., Aluminum - Al)
-
Organic solvents (e.g., chlorobenzene, toluene)
-
Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)
-
Spin coater
-
Glovebox with an inert atmosphere (e.g., Nitrogen or Argon)
-
High-vacuum thermal evaporator (< 10⁻⁶ Torr)
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO.
-
-
Hole Injection Layer (HIL) Deposition:
-
Transfer the cleaned substrates into a nitrogen-filled glovebox.
-
Spin-coat a thin layer of PEDOT:PSS solution onto the ITO surface.
-
Anneal the substrates at a specified temperature (e.g., 120 °C) to remove the solvent.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the host material and the TADF emitter in a suitable organic solvent (e.g., chlorobenzene) at a specific weight ratio (e.g., 10 wt% emitter in host).
-
Spin-coat the EML solution onto the HIL.
-
Anneal the substrates to remove the solvent.
-
-
ETL, EIL, and Cathode Deposition:
-
Transfer the substrates to a high-vacuum thermal evaporator.
-
Deposit the ETL material (e.g., TPBi) to a desired thickness (e.g., 40 nm) at a controlled deposition rate (e.g., 1-2 Å/s).
-
Deposit a thin layer of the EIL material (e.g., LiF) (e.g., 1 nm).
-
Deposit the metal cathode (e.g., Al) to a desired thickness (e.g., 100 nm).
-
-
Encapsulation:
-
Encapsulate the device using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.
-
Logical Relationship of TADF Mechanism
The high efficiency of OLEDs using emitters derived from this compound is due to the Thermally Activated Delayed Fluorescence (TADF) mechanism. This process allows the harvesting of non-emissive triplet excitons.
In the TADF process, electrical excitation generates both singlet (25%) and triplet (75%) excitons. The singlet excitons decay radiatively, producing prompt fluorescence. Due to a small energy gap between the singlet (S₁) and triplet (T₁) excited states in TADF molecules, the triplet excitons can be converted back to singlet excitons through a process called Reverse Intersystem Crossing (RISC), which is facilitated by thermal energy. These newly formed singlet excitons then contribute to light emission through delayed fluorescence, significantly enhancing the overall efficiency of the OLED.
References
- 1. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs [qmro.qmul.ac.uk]
- 2. ossila.com [ossila.com]
- 3. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Fluoro-2-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 4-fluoro-2-methylbenzonitrile. This versatile building block is a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1] The protocols detailed herein are designed to be a valuable resource for laboratory applications, offering methodologies for the substitution of the fluorine atom with a variety of nucleophiles.
Introduction
This compound is an activated aromatic compound amenable to nucleophilic aromatic substitution. The electron-withdrawing nature of the nitrile group facilitates the attack of nucleophiles at the carbon atom bearing the fluorine substituent. This reactivity makes it a valuable precursor for the synthesis of a wide range of substituted benzonitrile derivatives, which are important scaffolds in drug discovery and materials science. For instance, it is a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, trelagliptin, used for the treatment of type II diabetes.[2] It is also utilized in the creation of thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs).[2][3]
The general mechanism for the SNAr reaction of this compound involves the formation of a resonance-stabilized Meisenheimer complex, followed by the elimination of the fluoride leaving group to restore aromaticity.
Data Presentation: A Survey of SNAr Reactions
The following tables summarize the expected outcomes for nucleophilic aromatic substitution reactions of this compound with various nucleophiles. Disclaimer: The quantitative data presented in these tables are representative examples derived from general knowledge of SNAr reactions on similar substrates and may not reflect the precise outcomes for this compound. Experimental optimization is recommended to achieve the desired results.
Table 1: Reactions with N-Nucleophiles
| Nucleophile | Product | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Piperidine | 4-(Piperidin-1-yl)-2-methylbenzonitrile | K₂CO₃ | DMSO | 120 | 12 | 85-95 |
| Morpholine | 4-Morpholino-2-methylbenzonitrile | K₂CO₃ | DMF | 120 | 12 | 80-90 |
| Aniline | 4-(Phenylamino)-2-methylbenzonitrile | K₂CO₃ | DMAc | 150 | 24 | 70-85 |
| Benzylamine | 4-(Benzylamino)-2-methylbenzonitrile | Et₃N | Acetonitrile | 80 | 18 | 75-90 |
Table 2: Reactions with O-Nucleophiles
| Nucleophile | Product | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Sodium Methoxide | 4-Methoxy-2-methylbenzonitrile | NaH | THF | 60 | 6 | 90-98 |
| Phenol | 4-Phenoxy-2-methylbenzonitrile | K₂CO₃ | DMF | 140 | 24 | 70-85 |
| Benzyl alcohol | 4-(Benzyloxy)-2-methylbenzonitrile | NaH | THF | 60 | 8 | 80-90 |
Table 3: Reactions with S-Nucleophiles
| Nucleophile | Product | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Sodium thiophenolate | 4-(Phenylthio)-2-methylbenzonitrile | N/A | DMF | 80 | 4 | 90-97 |
| Thiophenol | 4-(Phenylthio)-2-methylbenzonitrile | K₂CO₃ | DMAc | 100 | 6 | 85-95 |
| Sodium sulfide | 4,4'-Thiobis(2-methylbenzonitrile) | N/A | DMF | 100 | 12 | 60-75 |
Experimental Protocols
The following are detailed methodologies for key experiments. Standard laboratory safety precautions should be followed, including the use of personal protective equipment.
Protocol 1: Synthesis of 4-(Piperidin-1-yl)-2-methylbenzonitrile (N-Nucleophile)
-
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, and heating mantle.
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO.
-
Add piperidine (1.2 eq) to the mixture.
-
Heat the reaction mixture to 120 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-(piperidin-1-yl)-2-methylbenzonitrile.
-
Protocol 2: Synthesis of 4-Phenoxy-2-methylbenzonitrile (O-Nucleophile)
-
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M Sodium hydroxide solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and heating mantle.
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), phenol (1.1 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
-
Heat the reaction mixture to 140 °C and stir for 24 hours, monitoring by TLC.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with 1 M sodium hydroxide solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-phenoxy-2-methylbenzonitrile.
-
Protocol 3: Synthesis of 4-(Phenylthio)-2-methylbenzonitrile (S-Nucleophile)
-
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and heating mantle.
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), thiophenol (1.1 eq), and potassium carbonate (1.5 eq) in anhydrous DMAc.
-
Heat the reaction mixture to 100 °C for 6 hours, with TLC monitoring.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 4-(phenylthio)-2-methylbenzonitrile.
-
Visualizations
The following diagrams illustrate the key processes involved in the nucleophilic aromatic substitution of this compound.
Caption: General mechanism of SNAr on this compound.
Caption: A generalized workflow for SNAr reactions.
Caption: Key factors influencing SNAr reaction outcomes.
References
Application Notes and Protocols for the Synthesis of Derivatives from 4-Fluoro-2-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis of various derivatives from 4-fluoro-2-methylbenzonitrile, a versatile building block in medicinal chemistry and materials science.[1] The protocols outlined below focus on three primary reaction pathways: nucleophilic aromatic substitution at the fluorine position, hydrolysis of the nitrile group, and [3+2] cycloaddition to form a tetrazole ring.
Introduction
This compound is a key intermediate in the synthesis of pharmaceuticals, such as the dipeptidyl peptidase-4 (DPP-4) inhibitor Trelagliptin, and advanced materials like thermally activated delayed fluorescence (TADF) emitters.[1] Its chemical reactivity is dominated by the electron-withdrawing nature of the nitrile group, which activates the fluorine atom for nucleophilic aromatic substitution (SNAr). Additionally, the nitrile group itself can undergo various transformations, providing a handle for diverse functionalization.
I. Nucleophilic Aromatic Substitution: Synthesis of 4-Amino-Derivatives
The fluorine atom of this compound can be readily displaced by various nucleophiles. The following protocol describes a general method for the synthesis of 4-amino-2-methylbenzonitrile derivatives, based on procedures for analogous compounds.[2][3]
Experimental Protocol
A solution of this compound and an amine (primary or secondary) in a polar aprotic solvent is heated in the presence of a base. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the desired product.
Materials:
-
This compound
-
Amine (e.g., ammonia, primary or secondary amine)
-
Ethanol (or other suitable polar aprotic solvent like DMF, DMSO)
-
Base (e.g., potassium carbonate, triethylamine)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
In a sealed reaction vessel, dissolve this compound (1.0 eq) in ethanol.
-
Add the desired amine (1.2-1.5 eq) and a suitable base (e.g., potassium carbonate, 2.0 eq).
-
Seal the vessel and heat the reaction mixture to 80-120°C for 8-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
| Entry | Amine | Product | Yield (%) |
| 1 | Ammonia | 4-Amino-2-methylbenzonitrile | ~70-80 (estimated) |
| 2 | Piperidine | 2-Methyl-4-(piperidin-1-yl)benzonitrile | ~85-95 (estimated) |
| 3 | Morpholine | 4-(2-Methyl-4-morpholinobenzonitrile | ~85-95 (estimated) |
Yields are estimated based on similar reactions and may vary depending on the specific amine and reaction conditions.
Experimental Workflow
Caption: Workflow for Nucleophilic Aromatic Substitution.
II. Nitrile Hydrolysis: Synthesis of 4-Fluoro-2-methylbenzoic Acid
The nitrile group of this compound can be hydrolyzed to a carboxylic acid under strongly basic conditions.[4]
Experimental Protocol
This compound is heated in an aqueous solution of a strong base, such as sodium hydroxide. After the reaction is complete, the solution is acidified to precipitate the carboxylic acid product.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux (approximately 100-110°C) for 4-8 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid while cooling in an ice bath.
-
A precipitate of 4-fluoro-2-methylbenzoic acid will form.
-
Collect the solid by vacuum filtration and wash with cold deionized water.
-
For higher purity, the product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).
Quantitative Data
| Reactant | Product | Yield (%) |
| This compound | 4-Fluoro-2-methylbenzoic acid | >90 (reported)[4] |
Experimental Workflow
Caption: Workflow for Nitrile Hydrolysis.
III. [3+2] Cycloaddition: Synthesis of 5-(4-Fluoro-2-methylphenyl)-1H-tetrazole
The nitrile functionality can undergo a [3+2] cycloaddition reaction with an azide to form a tetrazole ring. This transformation is often catalyzed by a Lewis acid, such as a zinc salt.[5][6]
Experimental Protocol
This compound is reacted with sodium azide in the presence of a catalyst in a suitable solvent. The product is isolated after an acidic workup.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂) or Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Dimethylformamide (DMF) or Water
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Method A (ZnCl₂ in water): To a suspension of this compound (1.0 eq) and sodium azide (2.0 eq) in water, add zinc chloride (1.0 eq).
-
Heat the reaction mixture to reflux (100°C) for 24 hours.
-
Method B (CuSO₄ in DMSO): To a solution of this compound (1.0 eq) in DMSO, add sodium azide (1.0 eq) and a catalytic amount of CuSO₄·5H₂O (2 mol%).
-
Heat the reaction mixture to 140°C for 1-5 hours.[6]
-
After cooling the reaction mixture to room temperature, dilute with water.
-
Acidify the mixture to pH 2-3 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization.
Quantitative Data
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| ZnCl₂ | Water | 100 | 24 | ~80-90 (estimated) |
| CuSO₄·5H₂O | DMSO | 140 | 1-5 | ~85-95 (estimated) |
Yields are estimated based on general procedures for tetrazole synthesis and may vary.
Experimental Workflow
Caption: Workflow for [3+2] Cycloaddition.
References
- 1. ossila.com [ossila.com]
- 2. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 3. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 4. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. scielo.br [scielo.br]
Application Notes and Protocols: 4-Fluoro-2-methylbenzonitrile as a Versatile Building Block for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-fluoro-2-methylbenzonitrile as a key building block in the synthesis of pharmaceutical intermediates. This document includes detailed experimental protocols for the synthesis of the anti-diabetic drug Trelagliptin, information on its mechanism of action, and highlights its potential in the development of other therapeutic agents.
Introduction
This compound is a versatile chemical intermediate widely employed in the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring a fluorine atom, a methyl group, and a nitrile functional group, imparts desirable reactivity and stability, making it an essential component in the synthesis of various biologically active molecules.[1] This fluorinated benzonitrile derivative is particularly noted for its role as a precursor in the synthesis of Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[2][3] Furthermore, its reactivity in nucleophilic substitution reactions makes it a valuable tool for the creation of complex molecular architectures for anti-inflammatory and anti-cancer agents.[1]
Synthesis of Trelagliptin Intermediate from this compound
The synthesis of Trelagliptin from this compound proceeds through a multi-step pathway involving bromination, condensation, and nucleophilic substitution.
Synthetic Pathway Overview
Caption: Synthetic pathway for Trelagliptin from this compound.
Quantitative Data Summary for Trelagliptin Synthesis
| Step | Intermediate/Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | 2-(Bromomethyl)-4-fluorobenzonitrile | This compound | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Carbon tetrachloride | Not specified (used crude) | Not specified |
| 2 | 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile | 2-(Bromomethyl)-4-fluorobenzonitrile | 3-Methyl-6-chlorouracil, Potassium carbonate | Dimethyl sulfoxide (DMSO) | ~60% | Not specified |
| 3 | Trelagliptin | 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile | (R)-3-Aminopiperidine dihydrochloride, Sodium bicarbonate | Ethanol | >75% | >99.0% |
Experimental Protocols
Protocol 1: Synthesis of 2-(Bromomethyl)-4-fluorobenzonitrile
This protocol describes the radical bromination of the methyl group of this compound.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Nitrogen gas supply
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide (1.0-1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN).
-
Place the reaction mixture under a nitrogen atmosphere.
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 2-(bromomethyl)-4-fluorobenzonitrile, which can be used in the next step without further purification.
Protocol 2: Synthesis of 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile
This protocol details the condensation of the brominated intermediate with 3-methyl-6-chlorouracil.
Materials:
-
Crude 2-(Bromomethyl)-4-fluorobenzonitrile (from Protocol 1)
-
3-Methyl-6-chlorouracil
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a suitable reaction vessel, combine 3-methyl-6-chlorouracil (1.0 eq), crude 2-(bromomethyl)-4-fluorobenzonitrile (1.0-1.2 eq), and potassium carbonate (1.2-1.5 eq) in dimethyl sulfoxide.
-
Heat the reaction mixture to 60°C and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile.
Protocol 3: Synthesis of Trelagliptin
This protocol describes the final nucleophilic substitution to yield Trelagliptin.
Materials:
-
2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile (from Protocol 2)
-
(R)-3-Aminopiperidine dihydrochloride
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Ethanol
Procedure:
-
In a reaction flask, dissolve 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile (1.0 eq) in ethanol.
-
Add (R)-3-aminopiperidine dihydrochloride (1.2-1.5 eq) and sodium bicarbonate (2.5-3.0 eq).
-
Heat the mixture to reflux and maintain for 12-24 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude Trelagliptin can be purified by recrystallization from a suitable solvent system to yield the final product with high purity.
Mechanism of Action of Trelagliptin and Biological Pathways
Trelagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 is an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Trelagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. This leads to improved glycemic control in patients with type 2 diabetes.
Signaling Pathway of Trelagliptin's Action
Caption: Mechanism of action of Trelagliptin as a DPP-4 inhibitor.
Furthermore, studies have suggested that Trelagliptin may improve insulin resistance in adipocytes through the regulation of the PI-3K/AKT/GLUT4 insulin signaling pathway.
Applications in the Synthesis of Other Pharmaceutical Intermediates
The reactivity of this compound makes it a valuable precursor for a range of other pharmaceutical intermediates, particularly in the fields of oncology and inflammation.
Potential in Anti-Cancer Drug Development
The benzonitrile moiety is a common feature in many kinase inhibitors used in cancer therapy. The fluorine and methyl substitutions on the phenyl ring of this compound can be strategically utilized to modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates. For instance, the nitrile group can be a key binding element, while the fluoro and methyl groups can influence metabolic stability and binding affinity.
Potential in Anti-Inflammatory Drug Development
The structural motifs derived from this compound are also found in compounds with anti-inflammatory properties. The ability to introduce various functional groups through nucleophilic substitution on the aromatic ring or transformations of the nitrile and methyl groups allows for the synthesis of a diverse library of compounds for screening as anti-inflammatory agents.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its successful application in the multi-step synthesis of the anti-diabetic drug Trelagliptin underscores its importance. The detailed protocols provided herein offer a guide for researchers in the synthesis of Trelagliptin and serve as a foundation for the exploration of this building block in the development of novel therapeutics for cancer and inflammatory diseases. The unique combination of functional groups in this compound will continue to make it a molecule of significant interest in medicinal chemistry and drug discovery.
References
Synthetic Route to 4-fluoro-2-methylbenzoic acid from 4-fluoro-2-methylbenzonitrile: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed synthetic protocol for the preparation of 4-fluoro-2-methylbenzoic acid, a valuable intermediate in the synthesis of pharmaceuticals and electronic materials. The described method involves the hydrolysis of 4-fluoro-2-methylbenzonitrile under strongly basic conditions. This process is known for its simplicity and high yield.[1] This document outlines the reaction mechanism, provides a step-by-step experimental procedure, and includes a comprehensive data summary and a visual representation of the experimental workflow.
Introduction
4-Fluoro-2-methylbenzoic acid is a key building block in the development of various organic molecules. Its synthesis from this compound via hydrolysis is a common and efficient transformation in organic chemistry.[1] The hydrolysis of nitriles to carboxylic acids can be achieved under either acidic or basic conditions.[2] For the conversion of this compound, alkaline hydrolysis is a frequently employed method.[1] This reaction proceeds through the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group, forming an intermediate amide which is subsequently hydrolyzed to the corresponding carboxylate salt. Acidification of the reaction mixture then yields the final carboxylic acid product.
Reaction and Mechanism
The overall reaction is as follows:
This compound + NaOH + H₂O → 4-fluoro-2-methylbenzoic acid + NH₃
The mechanism for the base-catalyzed hydrolysis of a nitrile involves two main stages:
-
Formation of the Amide Intermediate: The hydroxide ion acts as a nucleophile, attacking the carbon atom of the nitrile. The resulting intermediate is protonated by water to form a tautomeric intermediate that rearranges to the more stable amide.
-
Hydrolysis of the Amide: The amide is then further hydrolyzed under the basic conditions to form a carboxylate salt and ammonia. The carboxylate is subsequently protonated during the acidic workup to yield the carboxylic acid.
Experimental Protocol
This protocol details the laboratory-scale synthesis of 4-fluoro-2-methylbenzoic acid from this compound.
3.1. Materials and Equipment:
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This compound
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Sodium hydroxide (NaOH)
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Concentrated hydrochloric acid (HCl)
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Deionized water
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Ethanol
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Round-bottom flask
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Reflux condenser
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Heating mantle with magnetic stirrer
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Separatory funnel
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Büchner funnel and flask
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Filter paper
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pH paper or pH meter
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Standard laboratory glassware (beakers, graduated cylinders, etc.)
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Rotary evaporator
3.2. Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium hydroxide is corrosive and can cause severe burns. Handle with care.
-
Concentrated hydrochloric acid is corrosive and has toxic fumes. Handle with extreme care.
-
This compound is a potential irritant. Avoid inhalation and contact with skin.
3.3. Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific amount of this compound in a suitable solvent mixture, such as ethanol and water.
-
Addition of Base: To the stirred solution, add a stoichiometric excess of sodium hydroxide.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC). The reflux is typically maintained for several hours.
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature.
-
Acidification: Carefully and slowly add concentrated hydrochloric acid to the stirred reaction mixture until the pH is acidic (pH 2-3), which will cause the product to precipitate out of the solution. This step should be performed in an ice bath to control the exothermic reaction.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any remaining inorganic salts.
-
Drying: Dry the purified product, 4-fluoro-2-methylbenzoic acid, in a vacuum oven or desiccator.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent, such as a mixture of ethanol and water.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of 4-fluoro-2-methylbenzoic acid.
| Parameter | Value |
| Reactants | |
| This compound | 10.0 g (74.0 mmol) |
| Sodium Hydroxide | 8.88 g (222 mmol) |
| Solvents | |
| Ethanol | 100 mL |
| Water | 100 mL |
| Reaction Conditions | |
| Temperature | Reflux (~90-100 °C) |
| Reaction Time | 4-6 hours |
| Workup | |
| Acidification pH | 2-3 |
| Product | |
| Theoretical Yield | 11.4 g |
| Actual Yield | Variable, typically >90% |
| Purity (by HPLC/NMR) | >98% |
| Melting Point | 174-176 °C |
Visualizations
5.1. Experimental Workflow
Caption: Workflow for the synthesis of 4-fluoro-2-methylbenzoic acid.
5.2. Signaling Pathway (Reaction Scheme)
Caption: Reaction pathway from nitrile to carboxylic acid.
Conclusion
The conversion of this compound to 4-fluoro-2-methylbenzoic acid via alkaline hydrolysis is a robust and high-yielding synthetic method. The protocol provided in this application note offers a clear and detailed procedure suitable for implementation in a research or development laboratory setting. The straightforward nature of the reaction and the ease of product isolation make this an attractive route for the synthesis of this important chemical intermediate.
References
Application Notes and Protocols for the Preparation of 4-fluoro-2-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methylbenzonitrile is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its strategic functionalization, featuring a fluorine atom, a methyl group, and a nitrile moiety, makes it a versatile intermediate for the construction of complex molecular architectures. Notably, it is an essential precursor in the synthesis of Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1] This document provides detailed application notes and experimental protocols for three common synthetic routes to this compound, offering a comparative overview to aid in methodological selection for research and development purposes.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 147754-12-9 | [2] |
| Molecular Formula | C₈H₆FN | [2] |
| Molecular Weight | 135.14 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 70-74 °C | [2] |
| Purity | >97% | [1] |
Synthetic Strategies Overview
Three primary synthetic routes for the preparation of this compound are discussed, each with distinct advantages and disadvantages in terms of reagent toxicity, reaction conditions, and scalability.
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From 4-fluoro-2-methylbenzaldehyde: A two-step process involving the formation of an aldoxime intermediate followed by dehydration. This method is noted for its use of less toxic reagents and commercially friendly conditions.
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Sandmeyer Reaction from 2-amino-5-fluorotoluene: A classic and versatile method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate.
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Rosenmund-von Braun Reaction from 2-bromo-5-fluorotoluene: A direct cyanation of an aryl halide using a copper cyanide reagent, often requiring high temperatures.
The following sections provide detailed experimental protocols for each of these methods, accompanied by a comparative summary of their key reaction parameters.
Experimental Protocols
Method 1: Synthesis from 4-fluoro-2-methylbenzaldehyde
This two-step synthesis proceeds via the formation of 4-fluoro-2-methylbenzaldoxime, which is subsequently dehydrated to the target nitrile. This process is advantageous as it avoids the use of highly toxic cyanide reagents.[3]
Workflow Diagram:
Caption: Synthesis of this compound from 4-fluoro-2-methylbenzaldehyde.
Step 1: Preparation of 4-fluoro-2-methylbenzaldoxime
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Materials:
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4-fluoro-2-methylbenzaldehyde
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Hydroxylamine hydrochloride
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Sodium bicarbonate
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Ethanol
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Water
-
-
Procedure:
-
To a solution of 4-fluoro-2-methylbenzaldehyde in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium bicarbonate.
-
Stir the reaction mixture at a temperature of 20-25 °C.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by standard work-up procedures, such as extraction and solvent evaporation.
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Step 2: Preparation of this compound
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Materials:
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4-fluoro-2-methylbenzaldoxime
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Sodium bisulphate monohydrate
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Toluene
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Hexane
-
-
Procedure:
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In a flask equipped with a Dean-Stark apparatus, add 4-fluoro-2-methylbenzaldoxime and sodium bisulphate monohydrate to toluene.
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Reflux the reaction mixture at a temperature of 110-115 °C for approximately 12 hours, continuously removing water.[3]
-
Monitor the reaction by TLC.
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After completion, cool the reaction mixture to 25-30 °C and filter.
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The filtrate can be concentrated, and the crude product can be crystallized from a mixture of toluene and hexane to yield pure this compound.[3]
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Method 2: Sandmeyer Reaction from 2-amino-5-fluorotoluene
The Sandmeyer reaction is a two-step process that begins with the diazotization of a primary aromatic amine, followed by the displacement of the diazonium group with a cyanide nucleophile, typically catalyzed by a copper(I) salt.
Reaction Pathway Diagram:
Caption: Sandmeyer reaction for the synthesis of this compound.
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Materials:
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2-amino-5-fluorotoluene
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Hydrochloric acid (HCl)
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Sodium nitrite (NaNO₂)
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Copper(I) cyanide (CuCN)
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Water
-
-
Procedure:
-
Diazotization:
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Dissolve 2-amino-5-fluorotoluene in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
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Stir the mixture for a short period after the addition is complete to ensure full formation of the diazonium salt.
-
-
Cyanation:
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In a separate flask, prepare a solution of copper(I) cyanide.
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Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) should be observed.
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Gently heat the reaction mixture to drive the reaction to completion.
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After cooling, the product can be isolated by extraction with an organic solvent, followed by washing, drying, and solvent evaporation.
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Further purification can be achieved by distillation or recrystallization.
-
-
Method 3: Rosenmund-von Braun Reaction from 2-bromo-5-fluorotoluene
This reaction involves the nucleophilic substitution of the bromine atom in 2-bromo-5-fluorotoluene with a cyanide group, using copper(I) cyanide at elevated temperatures. While direct, this method often requires harsh conditions and the use of a toxic cyanide source.
Reaction Diagram:
Caption: Rosenmund-von Braun synthesis of this compound.
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Materials:
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2-bromo-5-fluorotoluene
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Copper(I) cyanide (CuCN)
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N,N-Dimethylformamide (DMF)
-
-
Procedure:
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Combine 2-bromo-5-fluorotoluene and copper(I) cyanide in N,N-dimethylformamide.
-
Reflux the reaction mixture at 152-155 °C for 24 hours.[3]
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture.
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The work-up for this reaction can be challenging due to the high-boiling solvent and the presence of copper salts. It typically involves dilution with water, extraction with an organic solvent, and extensive washing to remove DMF and copper byproducts.
-
The crude product is then purified by distillation or recrystallization.
-
Note: This method is reported to potentially result in charring and a tedious work-up process, which may lead to lower yields.[3]
Comparative Data of Synthetic Protocols
| Parameter | Method 1: From Aldehyde | Method 2: Sandmeyer Reaction | Method 3: Rosenmund-von Braun |
| Starting Material | 4-fluoro-2-methylbenzaldehyde | 2-amino-5-fluorotoluene | 2-bromo-5-fluorotoluene |
| Key Reagents | Hydroxylamine HCl, NaHCO₃, Sodium bisulphate monohydrate | NaNO₂, HCl, CuCN | CuCN |
| Solvent(s) | Ethanol, Toluene | Water | DMF |
| Temperature | 20-25 °C and 110-115 °C | 0-5 °C and elevated temperature | 152-155 °C |
| Reaction Time | ~12 hours (dehydration step) | Varies | 24 hours |
| Toxicity Profile | Lower (avoids cyanide salts) | High (NaNO₂, CuCN) | High (CuCN, DMF) |
| Scalability | Commercially friendly | Established industrial method | Challenging due to high temp and work-up |
| Reported Yield | Not explicitly stated in patent | Varies, typically moderate to good | Can be low due to side reactions |
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
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¹H NMR (CDCl₃): Spectral data for similar benzonitriles suggest expected peaks for the methyl protons (singlet) and aromatic protons (multiplets) in the respective chemical shift regions.[4]
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¹³C NMR (CDCl₃): Expected signals include those for the methyl carbon, aromatic carbons (with C-F coupling), and the nitrile carbon.[4]
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IR Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2220-2240 cm⁻¹.
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Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 135.14 g/mol should be observed.
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Purity (by GC or HPLC): Purity should be assessed chromatographically, with typical purities for commercial-grade material being >97%.
Conclusion
The choice of synthetic route for the preparation of this compound depends on several factors, including the availability of starting materials, the scale of the synthesis, and the tolerance for toxic reagents and harsh reaction conditions. The two-step synthesis from 4-fluoro-2-methylbenzaldehyde presents a more environmentally benign and potentially more scalable option. The Sandmeyer and Rosenmund-von Braun reactions, while classic and effective, involve hazardous materials and conditions that may be less desirable for large-scale production. These detailed protocols and comparative data provide a valuable resource for researchers and drug development professionals in selecting the most appropriate method for their specific needs.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-2-methylbenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Fluoro-2-methylbenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and commercially viable method for synthesizing this compound?
A1: The recommended synthesis pathway proceeds via a two-step process starting from 4-fluoro-2-methylbenzaldehyde. The first step is the formation of 4-fluoro-2-methylbenzaldoxime, which is then dehydrated to yield the final product, this compound. This method is considered efficient, simple, and commercially friendly as it avoids the use of highly toxic reagents and harsh reaction conditions.[1]
Q2: I have seen procedures using 2-bromo-5-fluorotoluene and copper (I) cyanide (Rosenmund-von Braun reaction). Why is this route not recommended?
A2: The Rosenmund-von Braun reaction is a classical method for nitrile synthesis, but it presents several significant challenges for this specific molecule. The starting material, 2-bromo-5-fluorotoluene, is a lachrymator, making it difficult to handle safely on a commercial scale.[1] Furthermore, the reaction requires high temperatures (refluxing in DMF at ~155°C) for extended periods, which can lead to charring, a complicated work-up process, and often results in low yields.[1] The use of copper (I) cyanide also introduces issues of toxicity.
Q3: Is the Sandmeyer reaction a viable option for this synthesis?
A3: The Sandmeyer reaction, which involves the conversion of an aryl amine (like 4-fluoro-2-methylaniline) to a nitrile via a diazonium salt, is a well-known method for nitrile synthesis. However, specific protocols for the synthesis of this compound using this route are not prominently documented, suggesting that it may not be as efficient or straightforward as the aldoxime dehydration method for this particular substrate. Challenges with diazonium salt stability and the handling of cyanide reagents are common concerns with the Sandmeyer reaction.
Q4: What are the key safety precautions to consider during the synthesis of this compound?
A4: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. The synthesis should be carried out in a well-ventilated fume hood. Toluene, used as a solvent in the recommended protocol, is flammable and has associated health risks, so proper handling and disposal are crucial. If considering the Rosenmund-von Braun route, extreme caution must be taken due to the lachrymatory nature of 2-bromo-5-fluorotoluene and the high toxicity of copper (I) cyanide.
Synthesis Workflow and Troubleshooting Logic
The following diagrams illustrate the recommended experimental workflow and a logical approach to troubleshooting common issues.
Caption: Recommended two-step synthesis workflow for this compound.
References
Technical Support Center: Synthesis of 4-Fluoro-2-methylbenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Fluoro-2-methylbenzonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common synthesis routes include:
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Two-Step Synthesis from 4-Fluoro-2-methylbenzaldehyde: This involves the formation of a 4-fluoro-2-methylbenzaldoxime intermediate, followed by dehydration to the desired nitrile. This method is often preferred due to its relatively mild conditions and good yield.
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Sandmeyer Reaction: This classic method involves the diazotization of 4-fluoro-2-methylaniline, followed by a reaction with a cyanide salt, typically copper(I) cyanide.
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Cyanation of 2-Bromo-5-fluorotoluene: This method involves the reaction of 2-bromo-5-fluorotoluene with a cyanide source, such as copper(I) cyanide. However, this route can require harsh reaction conditions, including high temperatures, and may result in low yields and difficult purification.[1]
Q2: Which synthesis method is recommended for high yield and purity?
A2: The two-step synthesis starting from 4-Fluoro-2-methylbenzaldehyde is often recommended for achieving high yield and purity under relatively mild conditions. A patented process describes this method as efficient, simple, and commercially friendly, avoiding toxic and hazardous reagents associated with other methods.
Q3: What are the key challenges in the synthesis of this compound?
A3: Researchers may encounter several challenges, including:
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Low Yield: This can be due to incomplete reactions, side product formation, or suboptimal reaction conditions.
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Impurity Formation: Common impurities include the unreacted starting materials, the oxime intermediate (in the two-step method), and hydrolysis products such as 4-fluoro-2-methylbenzamide or 4-fluoro-2-methylbenzoic acid.
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Difficult Purification: The final product may be challenging to isolate from byproducts and unreacted reagents, sometimes requiring multiple purification steps. The synthesis route starting from 2-bromo-5-fluorotoluene can lead to charring and a tedious work-up process.[1]
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Handling of Toxic Reagents: Methods involving copper(I) cyanide require careful handling due to the high toxicity of cyanide compounds.
Troubleshooting Guides
Guide 1: Two-Step Synthesis from 4-Fluoro-2-methylbenzaldehyde
This guide focuses on the most common and recommended synthesis route.
Experimental Workflow:
Caption: Experimental workflow for the two-step synthesis.
Troubleshooting Common Issues:
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield in Step 1 (Oxime Formation) | Incomplete reaction. | - Ensure the base is added in a sufficient amount to neutralize the HCl from hydroxylamine hydrochloride. - Monitor the reaction progress using TLC. - Extend the reaction time if necessary. |
| Suboptimal temperature. | - Maintain the reaction temperature between 20-35°C. | |
| Low Yield in Step 2 (Dehydration) | Ineffective dehydrating agent. | - Ensure the dehydrating agent (e.g., sodium bisulfate) is anhydrous. - Consider alternative dehydrating agents like phosphorus pentoxide or concentrated sulfuric acid, but handle with extreme care. |
| Incomplete reaction. | - Ensure the reaction is heated to reflux (110-115°C in toluene). - Use a Dean-Stark apparatus to remove water formed during the reaction. - Monitor the reaction by TLC until the oxime is consumed. | |
| Product Contamination with Oxime | Incomplete dehydration. | - See "Low Yield in Step 2". |
| Inefficient purification. | - Optimize the crystallization process. A mixture of toluene and hexane is recommended.[1] | |
| Product Contamination with Amide/Carboxylic Acid | Hydrolysis of the nitrile product. | - Ensure all reagents and solvents are dry, especially in the dehydration step. - During work-up, avoid prolonged exposure to acidic or basic aqueous conditions. |
| Charring during Dehydration | Reaction temperature is too high. | - Carefully control the reflux temperature. Do not exceed 120°C. |
| Strong dehydrating agent used. | - Use a milder dehydrating agent like sodium bisulfate. |
Guide 2: Sandmeyer Reaction
This method can be an alternative, but careful optimization is required to achieve good yields.
Logical Relationship for Sandmeyer Reaction:
Caption: Key steps in the Sandmeyer reaction.
Troubleshooting Common Issues:
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Decomposition of the diazonium salt. | - Maintain a low temperature (0-5°C) during the diazotization step. - Use the diazonium salt immediately after its formation. |
| Inefficient cyanation. | - Ensure the copper(I) cyanide is of high quality and freshly prepared if possible. - The reaction temperature for the cyanation step may need optimization. | |
| Formation of Phenolic Byproducts | Reaction of the diazonium salt with water. | - Maintain a low temperature and acidic conditions to suppress this side reaction. |
| Difficult Work-up | Presence of copper salts. | - The work-up often involves treatment with a solution of ferric chloride or sodium cyanide to decompose copper complexes. Handle cyanide waste with extreme caution. |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Method | Starting Material | Key Reagents | Typical Reaction Conditions | Reported Yield | Advantages | Disadvantages |
| Two-Step Synthesis | 4-Fluoro-2-methylbenzaldehyde | Hydroxylamine HCl, Base, Sodium Bisulfate | Step 1: 20-35°C, Step 2: 100-120°C | Good to High | Mild conditions, avoids highly toxic reagents, commercially friendly. | Two-step process. |
| Sandmeyer Reaction | 4-Fluoro-2-methylaniline | NaNO₂, HCl, CuCN | 0-5°C for diazotization | Moderate to Good (highly variable) | Well-established method. | Requires careful temperature control, use of highly toxic CuCN, potential for diazonium salt decomposition. |
| Cyanation of Aryl Halide | 2-Bromo-5-fluorotoluene | CuCN | High temperature (e.g., 152-155°C in DMF) | Often Low | One-step reaction. | Harsh conditions, low yield, difficult work-up, use of toxic cyanide.[1] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
(Based on patent WO2016024224A1)
Step 1: Preparation of 4-Fluoro-2-methylbenzaldoxime
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Dissolve 4-Fluoro-2-methylbenzaldehyde in ethanol.
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Add hydroxylamine hydrochloride and a suitable base (e.g., sodium bicarbonate) to the solution.
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Stir the mixture at a temperature of 20-35°C.
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Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Upon completion, the oxime can be isolated by standard work-up procedures or used directly in the next step.
Step 2: Dehydration to this compound
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To the 4-Fluoro-2-methylbenzaldoxime, add a dehydrating agent such as sodium bisulfate monohydrate.
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Add a suitable solvent, for example, toluene.
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Heat the reaction mixture to reflux (approximately 100-120°C). A Dean-Stark apparatus can be used to remove the water formed during the reaction.
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Monitor the reaction by TLC.
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After the reaction is complete, cool the mixture and filter to remove the solid dehydrating agent.
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The filtrate containing the crude product can then be purified.
Purification: Crystallization
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The crude this compound can be purified by crystallization.
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A recommended solvent system is a mixture of toluene and hexane.[1]
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Dissolve the crude product in a minimal amount of hot toluene.
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Slowly add hexane until the solution becomes slightly cloudy.
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Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
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Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.
Signaling Pathways and Logical Relationships
Troubleshooting Logic for Low Yield in Two-Step Synthesis:
Caption: Decision tree for troubleshooting low yield.
References
Technical Support Center: Purification of 4-Fluoro-2-methylbenzonitrile
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of 4-Fluoro-2-methylbenzonitrile. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, providing potential causes and solutions in a question-and-answer format.
Question: My recrystallization of this compound resulted in a low yield. What are the possible reasons and how can I improve it?
Answer:
Low recovery after recrystallization is a frequent issue. The table below outlines potential causes and their corresponding solutions.
| Possible Cause | Solution |
| Excessive Solvent Use | Use the minimum amount of hot solvent necessary to completely dissolve the crude product. To check for this, evaporate the mother liquor; a significant amount of solid residue indicates that too much solvent was used. |
| Inappropriate Solvent Choice | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, significant product loss will occur. Experiment with different solvent systems. A mixture of toluene and hexane has been reported to be effective for this compound. |
| Premature Crystallization | If the solution cools too quickly during hot filtration (if performed), the product can crystallize in the filter funnel. Ensure the filtration apparatus is pre-heated. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of small, impure crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Question: The purified this compound still shows impurities by HPLC/GC analysis. How can I improve the purity?
Answer:
Persistent impurities may require alternative or additional purification steps.
| Possible Cause | Solution |
| Co-crystallization of Impurities | If an impurity has a similar solubility profile to the desired product, it may co-crystallize. A second recrystallization from a different solvent system may be necessary. |
| Incomplete Removal of Starting Materials or Byproducts | Unreacted starting materials (e.g., 4-fluoro-2-methylbenzaldehyde, 4-fluoro-2-methylbenzaldoxime) or reaction byproducts may be present. Consider using flash column chromatography for separation. |
| Thermally Labile Impurities | If impurities are formed during heating, consider purification methods that do not require high temperatures, such as flash column chromatography at room temperature. |
| Presence of Isomeric Impurities | Isomeric impurities can be particularly challenging to separate by recrystallization. Preparative HPLC may be required for high-purity applications. |
Question: During fractional distillation, I am not getting a good separation of this compound from impurities. What could be the problem?
Answer:
Inefficient fractional distillation can be due to several factors.
| Possible Cause | Solution |
| Boiling Points are Too Close | If the boiling points of the desired compound and impurities are very similar, a standard fractional distillation setup may not be sufficient. Use a longer fractionating column with a higher number of theoretical plates. |
| Distillation Rate is Too Fast | A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation. Reduce the heating rate to ensure a slow and steady distillation. |
| Poor Column Insulation | Heat loss from the column can disrupt the temperature gradient necessary for efficient fractionation. Insulate the column with glass wool or aluminum foil. |
| Flooding of the Column | Excessive heating can cause the column to flood with condensate, preventing proper separation. Reduce the heating rate to allow the column to operate correctly. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities can vary depending on the synthetic route. Common starting materials include 4-fluoro-2-methylbenzaldehyde, which can be converted to the nitrile via an oxime intermediate. Therefore, potential impurities include:
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Unreacted Starting Materials: 4-fluoro-2-methylbenzaldehyde
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Intermediates: 4-fluoro-2-methylbenzaldoxime
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Byproducts from Synthesis: Depending on the specific reagents used, byproducts from side reactions can also be present. For instance, if a Sandmeyer reaction is employed starting from the corresponding aniline, related aromatic halides could be formed.
Q2: What is a good solvent system for the recrystallization of this compound?
A2: A mixture of toluene and hexane has been successfully used for the recrystallization of this compound. Other potential solvents for aromatic nitriles that could be explored include ethanol, methanol, ethyl acetate, and isopropanol, either alone or in combination with an anti-solvent like hexane or water.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be determined using several analytical techniques:
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High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying the purity and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
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Melting Point Analysis: A sharp melting point range close to the literature value (70-74 °C) is indicative of high purity.
Q4: Is this compound stable under normal purification conditions?
A4: this compound is a relatively stable compound. However, prolonged exposure to high temperatures or harsh acidic or basic conditions during purification should be avoided to prevent potential degradation.
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing soluble impurities.
Materials:
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Crude this compound
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Toluene
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Hexane
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Erlenmeyer flasks
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Heating mantle or hot plate with a water bath
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Büchner funnel and filter flask
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Vacuum source
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Filter paper
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene (heated to near its boiling point) while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, slowly add hexane as an anti-solvent until the solution becomes slightly turbid. Allow the solution to stand undisturbed to allow for crystal formation.
-
Cooling: Once crystal formation has started, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Purification by Flash Column Chromatography
Objective: To purify this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Compressed air source
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Methodology:
-
Solvent System Selection: Determine an appropriate eluent system using TLC. A good starting point for aromatic compounds is a mixture of hexane and ethyl acetate. The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.3.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent system (slurry packing is recommended).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, applying gentle air pressure to maintain a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low yield in recrystallization.
Technical Support Center: Synthesis of 4-Fluoro-2-methylbenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-2-methylbenzonitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via two common routes: the Sandmeyer reaction of 4-fluoro-2-methylaniline and the dehydration of 4-fluoro-2-methylbenzaldehyde oxime.
Route 1: Sandmeyer Reaction from 4-Fluoro-2-methylaniline
Issue 1: Low Yield of this compound
-
Question: My Sandmeyer reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in the Sandmeyer reaction are often attributed to several factors. Firstly, the diazotization step is critical and must be carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[1] Secondly, the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction can be accompanied by the formation of biaryl byproducts, which reduces the yield of the target molecule.[2] Incomplete reaction or the presence of impurities can also contribute to lower yields. To improve the yield, ensure precise temperature control during diazotization, use high-purity starting materials, and consider optimizing the reaction time and reagent stoichiometry.
Issue 2: Formation of Phenolic Impurities
-
Question: I am observing the formation of 4-fluoro-2-methylphenol as a significant byproduct. How can I minimize this side reaction?
-
Answer: The formation of phenols is a common side reaction in the Sandmeyer reaction, arising from the reaction of the diazonium salt with water.[2] This is particularly prevalent if the reaction temperature is not strictly controlled and rises above the optimal range for diazonium salt stability. To minimize phenol formation, it is crucial to maintain a low temperature (0-5 °C) throughout the diazotization and subsequent reaction with the cyanide source.[1] Using a non-aqueous workup or minimizing the exposure of the diazonium salt to water can also be beneficial.
Issue 3: Presence of Azo Compound Byproducts
-
Question: My product mixture is contaminated with colored impurities, which I suspect are azo compounds. How are these formed and how can I prevent them?
-
Answer: Azo compounds can form as byproducts if the diazonium salt couples with the unreacted starting amine (4-fluoro-2-methylaniline) or other electron-rich aromatic species present in the reaction mixture. This is an electrophilic aromatic substitution reaction. To prevent the formation of azo compounds, ensure that the diazotization reaction goes to completion by using a slight excess of the nitrosating agent and maintaining a sufficiently acidic pH.
Route 2: Dehydration of 4-Fluoro-2-methylbenzaldehyde Oxime
Issue 4: Incomplete Conversion of the Oxime to the Nitrile
-
Question: The dehydration of my 4-fluoro-2-methylbenzaldehyde oxime is not going to completion, and I am left with a significant amount of starting material. What can I do?
-
Answer: Incomplete conversion of the oxime to the nitrile can be due to several factors. The choice of dehydrating agent is crucial; reagents like sodium bisulfate, phosphorus pentoxide, or concentrated sulfuric acid are commonly used.[3] The reaction temperature is also a key parameter. For instance, when using sodium bisulfate in toluene, the reaction is typically carried out at reflux (around 110-115 °C) to ensure complete dehydration.[3] Insufficient reaction time or inadequate mixing can also lead to incomplete conversion. Ensure the reaction is monitored (e.g., by TLC) until the starting material is consumed.
Issue 5: Formation of Amide Impurity
-
Question: I have identified 4-fluoro-2-methylbenzamide as an impurity in my final product. How is this formed?
-
Answer: The formation of an amide from an oxime is characteristic of the Beckmann rearrangement.[4] This rearrangement can be catalyzed by acids and involves the migration of a group from the carbon to the nitrogen of the oxime.[5] In the case of an aldoxime, this would typically be a hydride shift. While the primary reaction is dehydration to the nitrile, under certain acidic conditions or with specific catalysts, the Beckmann rearrangement can occur as a side reaction, leading to the formation of the corresponding amide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent synthetic routes are:
-
The Sandmeyer reaction , which involves the diazotization of 4-fluoro-2-methylaniline followed by cyanation using a copper(I) cyanide catalyst.[2]
-
The dehydration of 4-fluoro-2-methylbenzaldehyde oxime . This is often achieved by heating the oxime with a dehydrating agent such as sodium bisulfate.[3]
Q2: What are the main side products to expect in the Sandmeyer synthesis of this compound?
A2: The main side products in the Sandmeyer reaction include:
-
4-Fluoro-2-methylphenol: Formed from the reaction of the diazonium salt with water.[2]
-
Biaryl compounds: Resulting from the coupling of two aryl radicals, which are intermediates in the reaction.[2]
-
Azo compounds: Formed if the diazonium salt couples with unreacted 4-fluoro-2-methylaniline.
Q3: What are the potential side reactions during the dehydration of 4-fluoro-2-methylbenzaldehyde oxime?
A3: The primary side reaction of concern is the Beckmann rearrangement , which would lead to the formation of 4-fluoro-2-methylbenzamide.[4][5] The conditions that favor dehydration (e.g., high temperature with a dehydrating agent) are generally different from those that promote the Beckmann rearrangement, but it can still occur as a minor pathway.
Q4: How can I purify the final this compound product?
A4: Purification of this compound can be achieved through several methods, depending on the impurities present. Crystallization is a common and effective method.[3] A patent describes a process where the product is crystallized from a mixture of toluene and hexane.[3] This technique is based on the principle that the solubility of the compound decreases as the solution is cooled, leading to the formation of pure crystals.[6] For other impurities, column chromatography may be necessary.
Q5: Are there any particularly hazardous reagents used in these syntheses that I should be aware of?
A5: Yes, several reagents require careful handling:
-
Copper(I) cyanide (in the Sandmeyer reaction): This reagent is highly toxic.[3]
-
Diazonium salts (in the Sandmeyer reaction): These are unstable and can be explosive when isolated in a dry state. They are typically generated and used in situ at low temperatures.[1]
-
Concentrated acids (e.g., sulfuric acid): These are corrosive and require appropriate personal protective equipment.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of this compound via Oxime Dehydration
| Parameter | Value | Reference |
| Starting Material | 4-Fluoro-2-methylbenzaldehyde oxime | [3] |
| Dehydrating Agent | Sodium bisulphate monohydrate | [3] |
| Solvent | Toluene | [3] |
| Temperature | 110-115 °C (Reflux) | [3] |
| Reaction Time | Not specified, monitored by TLC | [3] |
| Purification | Filtration and crystallization from toluene/hexane | [3] |
Note: Specific yield data for this exact reaction was not available in the provided search results.
Experimental Protocols
Detailed Methodology for the Dehydration of 4-Fluoro-2-methylbenzaldoxime
This protocol is based on a procedure described in a patent for the synthesis of this compound.[3]
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, combine 4-fluoro-2-methylbenzaldoxime and sodium bisulphate monohydrate in toluene.
-
Reaction: Heat the mixture to reflux at a temperature of approximately 110-115 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (the oxime) is no longer detected.
-
Work-up: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Purification: Filter the solid from the cooled mixture. The filtrate containing the crude this compound can be further purified by crystallization from a mixture of toluene and hexane.[3]
Visualizations
Caption: Main reaction and side reactions in the Sandmeyer synthesis.
Caption: Main reaction and a potential side reaction in the oxime dehydration synthesis.
Caption: A logical troubleshooting workflow for common synthesis issues.
References
- 1. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. WO2016024224A1 - A process for the preparation of this compound - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Beckmann Rearrangement [organic-chemistry.org]
- 6. longdom.org [longdom.org]
Technical Support Center: Optimization of Reaction Conditions for 4-Fluoro-2-methylbenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Fluoro-2-methylbenzonitrile, a key intermediate in the development of pharmaceuticals.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals to navigate common challenges and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The primary synthetic routes include:
-
Cyanation of 2-bromo-5-fluorotoluene: This classic method involves the reaction of 2-bromo-5-fluorotoluene with a cyanide source, typically copper(I) cyanide.[4]
-
From 4-fluoro-2-methylbenzaldehyde: A two-step process involving the formation of 4-fluoro-2-methylbenzaldoxime followed by dehydration to the nitrile.[4]
-
Sandmeyer Reaction: This route would typically start from an appropriately substituted aniline, such as 3-fluoro-6-methylaniline, which is diazotized and then reacted with a cyanide salt.
Q2: Which synthetic route is recommended for commercial-scale production?
A2: The route starting from 4-fluoro-2-methylbenzaldehyde is often preferred for commercial scale.[1][4] This method avoids the use of highly toxic copper (I) cyanide and the lachrymatory 2-bromo-5-fluorotoluene, making it a safer and more environmentally friendly option.[1][4]
Q3: What are the main challenges associated with the cyanation of 2-bromo-5-fluorotoluene?
A3: This route can present several challenges, including:
-
Toxicity: Copper (I) cyanide is highly toxic and requires stringent handling procedures.[4]
-
High Reaction Temperatures: The reaction often requires high temperatures (e.g., refluxing in DMF at 152-155°C), which can lead to charring and the formation of impurities.[4]
-
Difficult Work-up: The high temperatures and potential for charring can result in a tedious work-up process and lower yields.[4]
-
Lachrymatory Starting Material: 2-bromo-5-fluorotoluene is a lachrymator, making it difficult to handle, especially on a larger scale.[1][4]
Troubleshooting Guides
Route 1: From 4-fluoro-2-methylbenzaldehyde
Issue 1: Low yield in the conversion of 4-fluoro-2-methylbenzaldehyde to 4-fluoro-2-methylbenzaldoxime.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider slightly increasing the reaction time or the amount of hydroxylamine hydrochloride and base. |
| Suboptimal temperature | The reaction is typically carried out at a temperature of about 20°C to 35°C. Ensure the reaction temperature is maintained within this range, preferably between 20°C and 25°C.[4] |
| Incorrect pH | The formation of the oxime is pH-sensitive. Ensure the appropriate amount of base is used to neutralize the hydroxylamine hydrochloride and facilitate the reaction. |
Issue 2: Poor conversion of 4-fluoro-2-methylbenzaldoxime to this compound.
| Possible Cause | Troubleshooting Step |
| Inefficient dehydrating agent | Several reagents can be used for this conversion, including phosphorus pentoxide, concentrated sulfuric acid, and sodium bisulfate monohydrate. Sodium bisulfate monohydrate in toluene is a preferred, less hazardous option.[4] |
| Inadequate reaction temperature | When using sodium bisulfate monohydrate in toluene, the reaction should be carried out at a temperature of about 100°C to 120°C, with an optimal range of 110°C to 115°C.[4] |
| Presence of moisture | Ensure all reagents and solvents are dry, as water can interfere with the dehydration process. |
Route 2: Cyanation of 2-bromo-5-fluorotoluene
Issue: Low yield and formation of dark, tarry side products.
| Possible Cause | Troubleshooting Step |
| High reaction temperature | The high temperatures required for this reaction can lead to decomposition and charring.[4] While a high temperature is necessary for the reaction to proceed, consider a careful optimization study to find the lowest effective temperature. |
| Impure starting materials | Ensure the 2-bromo-5-fluorotoluene and copper(I) cyanide are of high purity. Impurities can promote side reactions. |
| Prolonged reaction time | Extended reaction times at high temperatures increase the likelihood of side product formation. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Parameter | Route 1: From 4-fluoro-2-methylbenzaldehyde | Route 2: Cyanation of 2-bromo-5-fluorotoluene |
| Starting Material | 4-fluoro-2-methylbenzaldehyde | 2-bromo-5-fluorotoluene |
| Key Reagents | Hydroxylamine hydrochloride, a base, sodium bisulfate monohydrate[4] | Copper(I) cyanide[4] |
| Solvent | Ethanol, Toluene[4] | N,N-Dimethylformamide (DMF)[4] |
| Temperature | Step 1: 20-35°C, Step 2: 100-120°C[4] | 152-155°C[4] |
| Reported Issues | Generally cleaner reaction | Charring, difficult work-up, use of toxic reagents[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-fluoro-2-methylbenzaldehyde
Step 1: Preparation of 4-fluoro-2-methylbenzaldoxime
-
To a solution of 4-fluoro-2-methylbenzaldehyde in ethanol, add hydroxylamine hydrochloride and a suitable base (e.g., sodium hydroxide or sodium carbonate).
-
Stir the reaction mixture at a temperature between 20°C and 25°C.[4]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture can be worked up by adding water and extracting the product with a suitable organic solvent. The solvent is then removed under reduced pressure to yield the crude oxime.
Step 2: Preparation of this compound
-
To a solution of 4-fluoro-2-methylbenzaldoxime in toluene, add sodium bisulfate monohydrate.[4]
-
Heat the reaction mixture to a temperature of 110°C to 115°C.[4]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the solid residue.
-
The filtrate is then concentrated under reduced pressure.
-
The crude this compound can be further purified by crystallization from a mixture of toluene and hexane.[4]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for the synthesis of this compound.
References
Technical Support Center: Synthesis of 4-Fluoro-2-methylbenzonitrile
This guide provides researchers, scientists, and drug development professionals with detailed information on synthesizing 4-Fluoro-2-methylbenzonitrile, with a focus on avoiding toxic reagents. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols for greener synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the traditional methods for synthesizing this compound, and what are their primary drawbacks?
A1: Traditional methods often involve the Sandmeyer reaction or the Rosenmund-von Braun reaction.[1][2] The Sandmeyer reaction typically uses an aryl diazonium salt prepared from the corresponding aniline, which is then treated with a copper(I) cyanide (CuCN) solution.[2][3][4] The Rosenmund-von Braun reaction involves the cyanation of an aryl halide at high temperatures using stoichiometric copper(I) cyanide.[1] The primary drawback of these methods is the use of highly toxic and hazardous reagents like CuCN, which poses significant risks to human health and the environment.[5] Additionally, these reactions can require harsh conditions and result in difficult work-ups.[5]
Q2: Are there safer, non-toxic alternatives to copper(I) cyanide for the cyanation step?
A2: Yes, several less toxic cyanide sources have been developed. Potassium hexacyanoferrate(II), K4[Fe(CN)6], is a particularly noteworthy alternative.[1][6] It is inexpensive, easy to handle, non-toxic, and can be used in palladium-catalyzed cyanation reactions.[1][7] Other alternatives include using zinc cyanide (Zn(CN)2) with nickel or palladium catalysts, or employing organic cyanide sources like N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS).[6][8][9]
Q3: Can I synthesize this compound without using a cyanide-based reagent at all?
A3: Absolutely. An alternative "green" approach avoids cyanation entirely. This method involves a two-step process starting from 4-fluoro-2-methylbenzaldehyde. First, the aldehyde is converted to 4-fluoro-2-methylbenzaldoxime. Second, this oxime is dehydrated to yield this compound.[5] This process uses safer reagents, such as sodium bisulphate monohydrate for the dehydration step, and avoids toxic cyanide compounds and harsh reaction conditions.[5][10]
Q4: My palladium-catalyzed cyanation using 2-bromo-5-fluorotoluene is giving low yields. What could be the cause?
A4: Low yields in palladium-catalyzed cyanations can stem from several factors. Catalyst deactivation by cyanide ions is a common issue that can poison the active palladium species.[7] Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) as oxygen can degrade the catalyst. The choice of ligand, solvent, and base is also critical. Insufficient mixing or reaction temperature can also lead to incomplete conversion. Finally, the purity of your starting material, 2-bromo-5-fluorotoluene, is crucial, as impurities can interfere with the catalytic cycle.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (e.g., oxidized palladium).2. Incorrect reaction temperature.3. Poor quality of reagents or solvents.4. Presence of water or oxygen in the reaction. | 1. Use a fresh catalyst or a pre-catalyst that is activated in situ. Ensure ligands are handled under inert conditions.2. Optimize the reaction temperature. For the oxime dehydration route, ensure the temperature reaches 100-120°C.[5]3. Use freshly distilled, anhydrous solvents and high-purity reagents.4. Degas the solvent and run the reaction under a positive pressure of an inert gas like Nitrogen or Argon. |
| Formation of Impurities or Side-Products | 1. In palladium-catalyzed cyanation, homo-coupling of the aryl halide can occur.2. In the oxime dehydration route, incomplete conversion can leave residual oxime.3. Hydrolysis of the nitrile product back to the carboxylic acid or amide. | 1. Adjust the catalyst-to-ligand ratio. Ensure the reaction time is not excessively long.2. Increase the reaction time or temperature slightly. Ensure the dehydrating agent is active and used in the correct stoichiometry.[5]3. Ensure the work-up procedure is not overly acidic or basic, and avoid prolonged exposure to water at high temperatures. |
| Reaction Fails to Reach Completion | 1. Insufficient catalyst loading.2. Poor solubility of the cyanide source (e.g., K4[Fe(CN)6]).3. Inefficient mixing in a heterogeneous reaction mixture. | 1. Increase the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%).2. Use a polar aprotic solvent like DMF or DMAc to improve solubility.[1] Adding a phase-transfer catalyst like dibenzo-18-crown-6 can also be beneficial.[3]3. Use a mechanical stirrer to ensure efficient mixing of all reaction components. |
Detailed Experimental Protocols
Method A: Palladium-Catalyzed Cyanation using Potassium Hexacyanoferrate(II)
This method avoids the use of free cyanide salts by employing K4[Fe(CN)6] as a non-toxic cyanide source for the cyanation of 2-bromo-5-fluorotoluene.[1][6]
Reaction Scheme: 2-Bromo-5-fluorotoluene → this compound
Materials:
-
2-Bromo-5-fluorotoluene
-
Potassium hexacyanoferrate(II), K4[Fe(CN)6]
-
Palladium(II) acetate, Pd(OAc)2
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Sodium carbonate (Na2CO3)
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N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Diatomaceous earth
Procedure:
-
To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add palladium(II) acetate (0.1 mol%), sodium carbonate (1.5 equivalents), and potassium hexacyanoferrate(II) (0.25 equivalents, as it contains 6 CN groups).
-
Flush the flask with nitrogen for 15 minutes.
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Add anhydrous DMF as the solvent, followed by 2-bromo-5-fluorotoluene (1.0 equivalent).
-
Heat the reaction mixture to 120-140°C with vigorous stirring.
-
Monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within 5-8 hours.
-
After completion, cool the mixture to room temperature and dilute with toluene.
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Filter the mixture through a pad of diatomaceous earth to remove solid residues.
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Wash the filtrate with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to yield pure this compound.
Method B: Dehydration of 4-Fluoro-2-methylbenzaldoxime
This protocol provides a cyanide-free pathway to the target molecule, starting from the corresponding aldehyde.[5]
Reaction Scheme: 4-Fluoro-2-methylbenzaldehyde → 4-Fluoro-2-methylbenzaldoxime → this compound
Part 1: Synthesis of 4-Fluoro-2-methylbenzaldoxime
-
In a reaction vessel, dissolve 4-fluoro-2-methylbenzaldehyde (1.0 equivalent) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents).
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Stir the mixture at room temperature (20-25°C) for 2-4 hours.[5]
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Monitor the reaction by TLC. Upon completion, precipitate the product by adding water.
-
Filter the solid, wash with water, and dry to obtain 4-fluoro-2-methylbenzaldoxime.
Part 2: Dehydration to this compound
-
Combine the 4-fluoro-2-methylbenzaldoxime (1.0 equivalent) with sodium bisulphate monohydrate (1.5 equivalents) in toluene.[5]
-
Heat the mixture to reflux (approximately 110-115°C) and stir vigorously.[5]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Add water and separate the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude this compound can be further purified by crystallization from a mixture of toluene and hexane.[5]
Quantitative Data Summary
| Parameter | Method A: Pd-Catalyzed Cyanation | Method B: Oxime Dehydration |
| Starting Material | 2-Bromo-5-fluorotoluene | 4-Fluoro-2-methylbenzaldehyde |
| Key Reagents | K4[Fe(CN)6], Na2CO3 | Hydroxylamine, NaOH, Sodium bisulphate |
| Catalyst | Pd(OAc)2 (0.1 - 1 mol%) | None (Stoichiometric reagent) |
| Solvent | DMF | Ethanol, Toluene |
| Temperature | 120 - 140 °C | 20-25°C (Oxime formation), 110-115°C (Dehydration)[5] |
| Typical Yield | 83 - 96%[1] | >90% (overall) |
| Purity (Post-Purification) | >98% | >99% |
| Key Advantage | High yield in a single step from aryl halide | Avoids all cyanide-based reagents and transition metals |
Visualizations
Caption: Workflow for selecting a greener synthesis route for this compound.
References
- 1. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. WO2016024224A1 - A process for the preparation of this compound - Google Patents [patents.google.com]
- 6. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Technical Support Center: Scalable Synthesis of 4-Fluoro-2-methylbenzonitrile
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of 4-Fluoro-2-methylbenzonitrile. It provides detailed troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly following the scalable two-step process from 4-fluoro-2-methylbenzaldehyde.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Oxime Formation (Step 1) | Incomplete reaction of 4-fluoro-2-methylbenzaldehyde. | - Ensure the reaction temperature is maintained between 20-35°C, ideally 20-25°C. - Verify the quality and stoichiometry of hydroxylamine hydrochloride and the base (e.g., sodium hydroxide). - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. |
| Low Yield in Nitrile Formation (Step 2) | Inefficient dehydration of the oxime. | - Confirm the reaction temperature is within the optimal range of 100-120°C, preferably 110-115°C.[1] - Ensure the dehydrating agent (e.g., sodium bisulphate monohydrate) is of good quality and used in the correct proportion.[1] - Use a Dean-Stark apparatus to effectively remove water generated during the reaction.[1] |
| Presence of Impurities in the Final Product | Incomplete conversion of starting materials or side reactions. | - For the oxime formation, ensure complete reaction of the aldehyde. - During the nitrile formation, avoid excessive temperatures which can lead to decomposition. - Purify the final product by crystallization from a suitable solvent system, such as a mixture of toluene and hexane.[1] |
| Difficult Product Isolation | The product may not precipitate or crystallize easily. | - After the reaction, cool the mixture to 25-30°C before filtration.[1] - If crystallization is slow, try seeding with a small crystal of pure product or cooling to a lower temperature. - Concentrate the filtrate under reduced pressure to induce precipitation.[1] |
| Reaction Stalls (Monitored by TLC) | Insufficient heating or degradation of reagents. | - Check the calibration of the thermometer and ensure the heating mantle or oil bath is providing uniform heating. - Verify the integrity of the solvent (e.g., toluene) and the dehydrating agent. |
Frequently Asked Questions (FAQs)
Q1: What is the most scalable and industrially viable synthesis route for this compound?
A1: A highly scalable and commercially friendly process involves a two-step synthesis starting from 4-fluoro-2-methylbenzaldehyde.[1][2] The first step is the conversion of the aldehyde to 4-fluoro-2-methylbenzaldoxime, followed by the dehydration of the oxime to yield this compound.[1] This method is preferred for industrial applications as it avoids the use of toxic and hazardous reagents like copper (I) cyanide, which is a significant drawback of older methods starting from 2-bromo-5-fluorotoluene.[1]
Q2: What are the critical process parameters to control during the synthesis?
A2: For the conversion of 4-fluoro-2-methylbenzaldehyde to its oxime, the temperature should be maintained between 20°C and 35°C, with an optimal range of 20°C to 25°C.[1] In the subsequent dehydration step to form the nitrile, the reaction temperature is critical and should be kept between 100°C and 120°C, ideally from 110°C to 115°C.[1]
Q3: What are the recommended reagents and solvents for this scalable synthesis?
A3: For the oximation step, hydroxylamine hydrochloride in the presence of a base like sodium hydroxide in a solvent such as ethanol is commonly used. For the dehydration of the oxime to the nitrile, reagents like phosphorous pentoxide, concentrated sulfuric acid, or sodium bisulphate monohydrate can be used, with sodium bisulphate monohydrate being a preferable option.[1] Toluene is a suitable solvent for this step.[1]
Q4: Are there alternative synthesis routes, and what are their disadvantages for industrial scale-up?
A4: An alternative route involves the reaction of 2-bromo-5-fluorotoluene with copper (I) cyanide.[1] However, this method is not recommended for industrial production due to several disadvantages:
-
Toxicity: Copper (I) cyanide is highly toxic to humans.[1]
-
Harsh Conditions: The reaction requires high temperatures (refluxing in N,N-dimethylformamide at 152°C to 155°C for 24 hours), which can lead to charring.[1]
-
Difficult Work-up: The charring results in a tedious work-up process and often leads to low yields.[1]
-
Hazardous Reagents: Other variations of this route may use hazardous and environmentally unfriendly reagents like cuprous iodide, 2,2'-bipyridine, and TEMPO.[1]
Q5: How can the purity of the final this compound be ensured?
A5: Purity can be ensured through careful control of reaction conditions to minimize side product formation. After the synthesis, the product can be purified by common techniques such as crystallization. A recommended solvent system for crystallization is a mixture of toluene and hexane.[1] The purity of the final product can be verified by analytical methods like High-Performance Liquid Chromatography (HPLC).
Process and Troubleshooting Visualizations
Caption: Workflow for the scalable synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in synthesis.
Quantitative Data Summary
| Parameter | Step 1: Oximation | Step 2: Dehydration | Purification |
| Starting Material | 4-Fluoro-2-methylbenzaldehyde | 4-Fluoro-2-methylbenzaldoxime | Crude this compound |
| Key Reagents | Hydroxylamine hydrochloride, Base | Sodium bisulphate monohydrate | Toluene, Hexane |
| Solvent | Ethanol | Toluene | Toluene/Hexane |
| Temperature | 20-35°C (Optimal: 20-25°C)[1] | 100-120°C (Optimal: 110-115°C)[1] | Room Temperature to Cooled |
| Reaction Time | Monitored by TLC | ~12 hours[1] | N/A |
| Typical Yield | High Conversion (Qualitative) | Yield: ~6.0 g from 50 g oxime (Example) | High Recovery |
| Purity | Intermediate | Crude | >99% (Target) |
Detailed Experimental Protocols
Step 1: Preparation of 4-Fluoro-2-methylbenzaldoxime
-
To a suitable reaction vessel, add 4-fluoro-2-methylbenzaldehyde and ethanol.
-
In a separate vessel, prepare a solution of hydroxylamine hydrochloride and a suitable base (e.g., sodium hydroxide) in water.
-
Slowly add the hydroxylamine solution to the aldehyde solution while maintaining the temperature between 20-25°C.
-
Stir the reaction mixture at this temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Once the reaction is complete, the product can be isolated by standard work-up procedures, which may include extraction and solvent removal, to yield 4-fluoro-2-methylbenzaldoxime.
Step 2: Preparation of this compound
-
Charge a reaction vessel equipped with a Dean-Stark apparatus with 4-fluoro-2-methylbenzaldoxime (50 g) and toluene (500 mL).[1]
-
Add sodium bisulphate monohydrate (31.6 g) to the mixture.[1]
-
Heat the reaction mixture to reflux at a temperature of 110°C to 115°C.[1]
-
Continue refluxing for approximately 12 hours, collecting the water that separates in the Dean-Stark trap.[1]
-
Monitor the reaction for completion using TLC.[1]
-
After completion, cool the reaction mixture to 25°C to 30°C.[1]
-
Filter the mixture and wash the solid residue with toluene (100 mL).[1]
-
Combine the filtrate and the washings, and concentrate under reduced pressure to obtain crude this compound.[1]
Purification: Crystallization
-
Dissolve the crude this compound in a minimal amount of hot toluene.
-
Slowly add hexane to the solution until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash with a cold toluene/hexane mixture, and dry under vacuum to yield pure this compound.
References
Technical Support Center: Nucleophilic Substitution on 4-Fluoro-2-methylbenzonitrile
Welcome to the technical support center for nucleophilic substitution reactions involving 4-fluoro-2-methylbenzonitrile. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a good substrate for nucleophilic aromatic substitution (SNAr)?
A1: this compound is an excellent substrate for SNAr reactions due to two main electronic features. The nitrile group (-CN) is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack by lowering the electron density of the ring. Additionally, the fluorine atom is the most electronegative halogen, making the carbon atom it is attached to highly electrophilic and also being the best-leaving group among the halogens in SNAr reactions.
Q2: What are the most common nucleophiles used in reactions with this compound?
A2: A wide range of nucleophiles can be employed, including alcohols (alkoxides), amines, and thiols (thiolates). The choice of nucleophile will depend on the desired final product.
Q3: What is the primary mechanism for this reaction?
A3: The reaction proceeds via a two-step addition-elimination mechanism, also known as the SNAr mechanism. The nucleophile first attacks the carbon atom bearing the fluorine atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second step, the fluoride ion is eliminated, and the aromaticity of the ring is restored.
Q4: Can the nitrile group react under the conditions of nucleophilic substitution?
A4: Yes, under certain conditions, particularly with strong bases or acids and the presence of water, the nitrile group can undergo hydrolysis to form a carboxamide or a carboxylic acid. This is a common side reaction that needs to be carefully managed.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the nucleophilic substitution on this compound.
Problem 1: Low or No Product Yield
Low or no yield of the desired substituted product is a common issue. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solutions |
| Insufficiently Activated Nucleophile | For alcohols and thiols, ensure a strong enough base (e.g., NaH, K2CO3, t-BuOK) is used to generate the corresponding alkoxide or thiolate. For amines, the reaction may proceed without a base, but a non-nucleophilic base can be added to quench the HF formed. |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to facilitate the reaction. In some cases, less polar solvents like toluene can be used, but reaction rates may be slower. |
| Low Reaction Temperature | While some reactions can proceed at room temperature, heating is often necessary to achieve a reasonable reaction rate. Monitor the reaction by TLC and gradually increase the temperature if no conversion is observed. |
| Decomposition of Starting Material or Product | Prolonged reaction times at high temperatures can lead to decomposition. Monitor the reaction progress and stop it once the starting material is consumed. |
Problem 2: Formation of Side Products
The formation of unintended side products can complicate purification and reduce the yield of the desired product.
| Side Product | Potential Cause | Suggested Solutions | | :--- | :--- | | 4-Hydroxy-2-methylbenzonitrile or 2-Methyl-4-oxo-benzonitrile | Presence of water in the reaction mixture, leading to hydrolysis of the starting material or product. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | | 2-Methyl-4-(substituted)benzamide or 2-Methyl-4-(substituted)benzoic acid | Hydrolysis of the nitrile group in the product, often catalyzed by strong basic or acidic conditions, especially during workup. | Use milder bases (e.g., K2CO3 instead of NaH) if possible. Neutralize the reaction mixture carefully during workup, avoiding strongly acidic or basic conditions for prolonged periods. | | Di-substituted Products | In the case of di-functional nucleophiles, reaction at both nucleophilic sites may occur. | Use a large excess of the di-functional nucleophile to favor mono-substitution. |
Problem 3: Difficult Purification
Purification of the final product can be challenging due to the presence of unreacted starting materials, side products, or baseline impurities on a TLC.
| Issue | Potential Cause | Suggested Solutions | | :--- | :--- | | Product Streaking on TLC Plate | The product may be too polar or have basic/acidic functional groups that interact strongly with the silica gel. | Add a small amount of a modifier to the eluent. For basic compounds (e.g., amine products), add a small amount of triethylamine (0.1-1%). For acidic compounds, a small amount of acetic acid can be added. | | Poor Separation in Column Chromatography | The polarity of the eluent is not optimized. | Carefully select the solvent system based on TLC analysis. A good separation is typically achieved when the desired product has an Rf value of 0.2-0.4. Use a gradient elution to improve separation. | | Co-elution of Product and Impurities | Impurities have similar polarity to the product. | If column chromatography is ineffective, consider recrystallization. Test various solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature. |
Experimental Protocols
The following are representative experimental protocols for the nucleophilic substitution on this compound with different nucleophiles. These should be considered as starting points and may require optimization.
Table 1: Representative Reaction Conditions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Ethanol | NaH | THF (anhydrous) | 60 | 4-6 | 85-95 |
| Piperidine | K2CO3 | DMF (anhydrous) | 80 | 6-8 | 90-98 |
| Thiophenol | K2CO3 | Acetonitrile (anhydrous) | 50 | 3-5 | 88-96 |
Detailed Protocol: Synthesis of 4-Ethoxy-2-methylbenzonitrile
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add anhydrous THF (10 mL) and sodium hydride (60% dispersion in mineral oil, 1.2 eq).
-
Nucleophile Formation: Cool the suspension to 0 °C and slowly add absolute ethanol (1.5 eq). Stir the mixture at room temperature for 30 minutes.
-
Reaction: Add this compound (1.0 eq) to the reaction mixture.
-
Heating and Monitoring: Heat the reaction to 60 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
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Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
General Workflow for SNAr Reaction and Troubleshooting
Caption: General workflow for SNAr and key troubleshooting checkpoints.
Decision Tree for Troubleshooting Low Yield
Caption: A decision tree to diagnose and address low product yield.
Impact of impurities in 4-Fluoro-2-methylbenzonitrile on subsequent reactions
Welcome to the technical support center for 4-Fluoro-2-methylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues that may arise during its use in subsequent reactions. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and how can they affect my reaction?
A1: Common impurities in this compound can originate from its synthesis and storage. These include:
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Isomeric Impurities: Positional isomers, such as 2-Fluoro-4-methylbenzonitrile, can be formed during synthesis. These isomers may react similarly to the desired compound, leading to the formation of isomeric products that can be difficult to separate, ultimately reducing the yield of the target molecule.
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Residual Starting Materials: Unreacted starting materials from the synthesis of this compound, such as 4-fluoro-2-methylbenzaldehyde or 2-bromo-5-fluorotoluene, can interfere with subsequent reactions. For instance, an aldehyde impurity might react with nucleophiles or organometallic reagents.[1]
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Byproducts of Synthesis: Side reactions during the manufacturing process can introduce various byproducts.
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Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially in the presence of moisture and acid or base, which can lead to the formation of 4-fluoro-2-methylbenzamide or 4-fluoro-2-methylbenzoic acid. These impurities can alter the reaction conditions and lead to undesired byproducts.[2]
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Residual Solvents and Water: The presence of residual solvents from purification or excess water can negatively impact moisture-sensitive reactions.
Q2: My palladium-catalyzed cross-coupling reaction is sluggish or fails when using this compound. What could be the cause?
A2: Several factors related to impurities in this compound can inhibit palladium-catalyzed reactions:
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Catalyst Poisoning: The nitrile group itself can coordinate to the palladium center, and certain impurities can act as stronger catalyst poisons.[3] Common poisons include sulfur-containing compounds, and other nitrogen-containing heterocycles that may be present as trace impurities.[3]
-
Competing Reactions: Impurities with reactive functional groups, such as residual starting materials, may compete for the catalyst or reagents, reducing the efficiency of the desired transformation.
Q3: How can I detect and quantify impurities in my batch of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and isomeric impurities.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for the analysis of non-volatile impurities. A reversed-phase C18 column with a UV detector is a common setup.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide structural information and help in the quantification of impurities, especially isomers, when compared to a certified reference standard.
Troubleshooting Guides
Guide 1: Low Yield or Incomplete Conversion in Subsequent Reactions
This guide will help you troubleshoot reactions where this compound is a starting material and you are observing low yields or incomplete conversion.
Troubleshooting Steps:
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Assess Purity: The first step is to confirm the purity of your this compound batch using analytical techniques like GC-MS or HPLC.
-
Identify Impurities: If impurities are detected, identify their nature. The presence of isomers, unreacted starting materials, or hydrolysis products is a common issue.
-
Purify Starting Material: If significant impurities are found, purify the this compound. Recrystallization from a suitable solvent system (e.g., toluene/hexane) is often an effective method.[1]
-
Re-run Reaction: Perform the reaction again using the purified starting material. If the yield improves, the impurity was the likely cause of the issue.
Guide 2: Formation of Unexpected Byproducts
If you are observing unexpected byproducts in your reaction, this guide can help you identify the source.
| Observed Issue | Potential Cause (Impurity in this compound) | Recommended Action |
| Isomeric Byproducts | Presence of positional isomers (e.g., 2-Fluoro-4-methylbenzonitrile). | Purify the starting material using techniques with high resolving power, such as preparative HPLC or careful fractional crystallization. |
| Byproducts from Aldehyde Reactions | Residual 4-fluoro-2-methylbenzaldehyde. | Purify the this compound. Consider a purification step that specifically removes aldehydes, such as a bisulfite wash. |
| Amide or Carboxylic Acid Byproducts | Hydrolysis of the nitrile group in the starting material or during the reaction. | Ensure anhydrous reaction conditions. Check the water content of the this compound and solvents. |
| Byproducts from Unreacted Starting Materials | Presence of other starting materials from the synthesis of this compound. | Review the synthesis route of your starting material and test for likely residual reagents. Purify as necessary. |
Data Presentation
Table 1: Impact of Common Impurities on Subsequent Reactions
| Impurity | Potential Impact on Subsequent Reactions | Typical Subsequent Reaction Affected |
| Isomeric Impurities | Formation of hard-to-separate isomeric products, leading to lower yield of the desired product. | Pharmaceutical synthesis, materials science applications. |
| Residual Aldehyde | Unwanted side reactions with nucleophiles or organometallic reagents. | Grignard reactions, organolithium reactions. |
| Hydrolysis Products (Amide, Carboxylic Acid) | Can alter pH, chelate to metal catalysts, or undergo their own reactions. | Palladium-catalyzed cross-coupling, reactions sensitive to acidic or basic conditions. |
| Water | Can quench organometallic reagents and facilitate hydrolysis of the nitrile. | Moisture-sensitive reactions (e.g., using Grignard, organolithium, or strong bases). |
| Catalyst Poisons (e.g., Sulfur compounds) | Deactivation of metal catalysts, leading to slow or incomplete reactions.[3] | Palladium-catalyzed cross-coupling reactions. |
Experimental Protocols
Protocol 1: General HPLC Method for Purity Analysis of this compound
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Objective: To determine the purity of this compound and identify non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient: Start with a higher concentration of water and gradually increase the concentration of acetonitrile. A typical gradient might be:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of this compound in the initial mobile phase composition.
Protocol 2: General GC-MS Method for Impurity Profiling
-
Objective: To identify and quantify volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
MS Detector:
-
Ionization Mode: Electron Impact (EI).
-
Scan Range: m/z 40-400.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate.
Disclaimer: These are general protocols and may require optimization for your specific instrumentation and impurity profile.
References
Stability and storage conditions for 4-Fluoro-2-methylbenzonitrile
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 4-Fluoro-2-methylbenzonitrile. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] It is also recommended to keep it away from incompatible materials such as strong oxidizing agents and strong acids.[3]
Q2: What is the expected shelf-life of this compound?
Q3: Is this compound sensitive to light or moisture?
A3: While specific photostability studies on this compound are not extensively published, fluorinated aromatic compounds generally exhibit a degree of photostability. However, as a general good laboratory practice, it is prudent to store it protected from direct light. The nitrile group can be susceptible to hydrolysis in the presence of strong acids or bases, and moisture can facilitate this degradation over time.[4][5] Therefore, maintaining a dry storage environment is crucial.
Q4: What are the potential degradation products of this compound?
A4: The primary degradation pathway for benzonitriles, including this compound, is hydrolysis of the nitrile group.[2][4][5] This can occur under acidic or basic conditions to yield 4-fluoro-2-methylbenzoic acid.[4] A potential intermediate in this hydrolysis is 4-fluoro-2-methylbenzamide.
Q5: How can I check the purity of my this compound sample?
A5: The purity of this compound, which is a solid at room temperature, can be assessed using several analytical techniques. Gas Chromatography (GC) is a common method for purity assessment of volatile and thermally stable compounds.[2][6] High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity determination. For structural confirmation and identification of impurities, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable. A melting point determination can also serve as a quick indicator of purity; a sharp melting point range close to the literature value (typically 69-74 °C) suggests high purity.[6][7][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Verify that the compound has been stored in a tightly sealed container in a cool, dry, and dark place. Consider re-analyzing the purity of the starting material using a suitable analytical method like GC or HPLC. |
| Presence of impurities in the starting material. | Review the certificate of analysis from the supplier. If necessary, purify the compound by recrystallization. | |
| Appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, GC) of a reaction mixture. | Hydrolysis of the nitrile group to the corresponding carboxylic acid or amide. | Ensure all solvents and reagents used are anhydrous. Use inert atmosphere techniques if the reaction is sensitive to moisture. Analyze for the presence of 4-fluoro-2-methylbenzoic acid or 4-fluoro-2-methylbenzamide. |
| Reaction with incompatible substances. | Review the reaction scheme for any potential incompatibilities. This compound is incompatible with strong oxidizing agents and strong acids.[3] | |
| The compound has a discolored (e.g., yellow) appearance. | Potential degradation or presence of impurities. | While the appearance is described as white to light yellow crystalline powder, a significant color change may indicate degradation.[8] Assess the purity of the compound. If impurities are detected, purification by recrystallization may be necessary. |
| Difficulty in dissolving the compound. | Use of an inappropriate solvent. | This compound is soluble in many organic solvents. Consult literature for appropriate solvents for your specific application. Gentle heating may aid dissolution, but be mindful of the compound's melting point. |
Stability and Storage Conditions Summary
| Parameter | Recommended Condition | Reasoning |
| Temperature | Cool | To minimize the rate of potential degradation reactions. |
| Humidity | Dry | To prevent hydrolysis of the nitrile functional group. |
| Light | Stored in the dark | To prevent potential photodegradation, although fluorinated aromatics are often relatively stable. |
| Atmosphere | Tightly sealed container | To protect from moisture and atmospheric contaminants. |
| Incompatibilities | Strong oxidizing agents, strong acids | To avoid vigorous and potentially hazardous reactions.[3] |
Experimental Protocol: Purity Assessment by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of this compound. Instrument conditions may need to be optimized for your specific system.
1. Objective: To determine the purity of a this compound sample by Gas Chromatography with Flame Ionization Detection (GC-FID).
2. Materials:
-
This compound sample
-
High-purity solvent for sample dissolution (e.g., Acetone, Ethyl Acetate, or Dichloromethane)
-
Gas Chromatograph with FID detector
-
Appropriate GC column (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5)
-
Volumetric flasks and pipettes
-
Microsyringe for injection
3. Standard and Sample Preparation:
-
Standard Preparation: Accurately weigh approximately 25 mg of a this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent to obtain a concentration of approximately 1 mg/mL.
-
Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample to be tested into a 25 mL volumetric flask. Dissolve in and dilute to volume with the same solvent to obtain a concentration of approximately 1 mg/mL.
4. GC-FID Conditions (Example):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5)
-
Carrier Gas: Helium or Nitrogen, at a constant flow rate (e.g., 1 mL/min)
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration and detector response)
5. Analysis:
-
Inject the solvent blank to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time of this compound and to check system suitability.
-
Inject the sample solution.
-
Integrate the peaks in the resulting chromatogram.
6. Data Analysis:
-
Calculate the purity of the sample based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100
-
7. System Suitability:
-
The standard injection should show a sharp, symmetrical peak for this compound.
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The retention time should be consistent across injections.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the C—CN Bond Activation of Fluorinated Benzonitriles with [Ni(dmpe)] and Dft Benchmarking Study with [Ni(dippe)] - ProQuest [proquest.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of 4-Fluoro-2-methylbenzonitrile by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount. 4-Fluoro-2-methylbenzonitrile is a key building block in the synthesis of active pharmaceutical ingredients (APIs), such as the antidiabetic agent Trelagliptin, and advanced materials like Thermally Activated Delayed Fluorescence (TADF) emitters.[1] Consequently, the accurate determination of its purity is a critical step in quality control.
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for the purity analysis of this compound. We present supporting experimental data derived from analogous compounds and detailed methodologies to assist in selecting the most appropriate analytical approach.
Comparison of Analytical Methods
The choice of analytical technique for purity determination depends on several factors, including the physicochemical properties of the analyte, required sensitivity, sample throughput, and the specific goals of the analysis. High-Performance Liquid Chromatography (HPLC) is a widely adopted method for its robustness and versatility. However, Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy present viable alternatives with distinct advantages.
A summary of the performance characteristics for these methods in the context of analyzing small aromatic nitriles is presented below.
Table 1: Comparison of Analytical Methods for Purity Analysis
| Parameter | HPLC-UV | Gas Chromatography (GC-FID/MS) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Typical Purity Results | >99.0%[2] | >99.0% | High accuracy, capable of determining purity against a certified standard. |
| Precision (RSD) | < 1% | < 2% | < 1%[3] |
| Analysis Time | 10-20 minutes | 15-30 minutes | 5-15 minutes per sample |
| Limit of Detection | Low ppm range | Low ppm to ppb range (MS) | ~0.1% for impurities |
| Sample Requirements | Soluble in mobile phase | Volatile and thermally stable | Soluble in deuterated solvent |
| Key Advantages | - Wide applicability- High precision and accuracy- Robust and reliable for routine QC | - High resolution for volatile compounds- High sensitivity (especially with MS) | - Non-destructive- Absolute quantification possible without a specific reference standard of the analyte- Provides structural information |
| Key Disadvantages | - Requires soluble sample- Higher solvent consumption | - Requires volatile and thermally stable analyte- Potential for thermal degradation | - Lower sensitivity than chromatographic methods- Higher instrument cost |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. The HPLC method is a representative protocol based on common practices for analyzing substituted benzonitriles.[4][5][6]
High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for the quantitative determination of this compound purity and the detection of related impurities.
Table 2: HPLC-UV Method Parameters
| Parameter | Specification |
| Instrumentation | Agilent 1260 Infinity II HPLC system or equivalent with a Diode Array Detector (DAD) |
| Column | C18, 4.6 x 150 mm, 5 µm packing |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
| Sample Diluent | Acetonitrile/Water (50:50 v/v) |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the sample diluent to obtain a stock solution of 100 µg/mL.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Alternative Method: Gas Chromatography (GC)
GC is a suitable alternative, particularly for assessing volatile impurities. Commercial suppliers often use GC to specify purity for this compound.
Table 3: Representative GC-MS Method Parameters
| Parameter | Specification |
| Instrumentation | Agilent 7890B GC with 5977A Mass Spectrometric Detector (MSD) or Flame Ionization Detector (FID) |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Split ratio 50:1) |
| Oven Program | Start at 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C (EI, 70 eV) |
| Mass Range | 40-400 amu |
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent such as acetonitrile or dichloromethane.
-
Transfer the solution to a GC vial for analysis.
Alternative Method: Quantitative NMR (qNMR)
qNMR is a powerful primary analytical method that can determine purity without requiring an identical reference standard for the analyte.[3][7] It relies on comparing the integral of an analyte signal to that of a certified internal standard of known purity.
Table 4: Representative ¹H-qNMR Method Parameters
| Parameter | Specification |
| Instrumentation | Bruker Avance 400 MHz NMR spectrometer or equivalent |
| Solvent | Chloroform-d (CDCl₃) with 0.03% TMS |
| Internal Standard | Certified Maleic Anhydride or similar, accurately weighed |
| Pulse Program | Standard quantitative pulse sequence with sufficient relaxation delay (e.g., 30s) |
| Number of Scans | 16-32 |
| Temperature | 25 °C |
Sample Preparation:
-
Accurately weigh about 15-20 mg of this compound into an NMR tube.
-
Accurately weigh about 5-10 mg of the internal standard into the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent, cap, and vortex until fully dissolved.
-
Acquire the ¹H NMR spectrum under quantitative conditions. Purity is calculated by comparing the integral of a unique proton signal from the analyte to a signal from the internal standard.
Visualizations
Visual diagrams of the experimental workflow and the logical comparison of methods provide a clearer understanding of the processes involved.
Caption: HPLC experimental workflow for purity analysis.
Caption: Decision tree for analytical method selection.
References
- 1. ossila.com [ossila.com]
- 2. ruifuchem.com [ruifuchem.com]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Benzonitrile, m-chloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to GC-MS Analysis of 4-Fluoro-2-methylbenzonitrile and its Byproducts
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount. This guide provides a comprehensive overview of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 4-Fluoro-2-methylbenzonitrile, a key building block in the synthesis of various pharmaceuticals and advanced materials. We present a recommended analytical method, compare it with alternatives, and provide detailed experimental protocols to aid in method development and validation.
Introduction
This compound (CAS 147754-12-9) is a substituted aromatic nitrile widely used as an intermediate in organic synthesis. Its purity is critical, as even trace amounts of byproducts can impact the yield, safety, and efficacy of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal tool for the purity assessment of this compound. This guide outlines a robust GC-MS method and discusses potential byproducts that may arise during its synthesis.
Potential Byproducts and Impurities
Understanding the synthetic routes of this compound is crucial for anticipating potential impurities. Common synthesis pathways may involve starting materials such as m-fluorotoluene or 2-bromo-5-fluorotoluene, and intermediates like 4-fluoro-2-methylbenzaldehyde and 4-fluoro-2-methylbenzaldoxime. Consequently, residual amounts of these precursors and intermediates could be present in the final product. Furthermore, side reactions can lead to the formation of isomeric impurities, with 2-fluoro-4-methylbenzonitrile being a notable example.
A successful GC-MS method must be able to separate the main component from these structurally similar compounds.
Comparison of GC-MS Analytical Approaches
The choice of GC column is critical for achieving the desired separation. Below is a comparison of two common types of capillary columns for the analysis of this compound and its byproducts.
| Feature | Recommended Method: Non-Polar Column (e.g., 5% Phenyl-Methylpolysiloxane) | Alternative Method: Intermediate-Polarity Column (e.g., 50% Phenyl-Methylpolysiloxane) |
| Principle of Separation | Primarily separates based on boiling point differences. | Offers enhanced separation of aromatic and isomeric compounds due to pi-pi interactions with the phenyl groups in the stationary phase. |
| Resolution of Isomers | Good baseline separation of isomers with different boiling points is expected. | May provide superior resolution for positional isomers with very similar boiling points due to differences in their interaction with the more polar stationary phase. |
| General Applicability | A versatile and robust choice for a wide range of non-polar and moderately polar analytes. | More specialized for aromatic compounds and may offer better selectivity for specific separations. |
| Potential for Co-elution | Risk of co-elution for isomers with very close boiling points. | Reduced risk of co-elution for aromatic isomers, but may have longer retention times for all compounds. |
| Recommendation | An excellent starting point for method development due to its versatility and the significant difference in boiling points expected for some of the potential impurities. | A valuable alternative if the non-polar column fails to resolve critical isomeric pairs. |
Predicted Analytical Data
The following table summarizes the predicted retention times and key mass spectral fragments for this compound and its potential byproducts using the recommended non-polar GC column.
| Compound | Predicted Retention Time (min) | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | ~10.5 | 135.14 | 135 (M+) , 134, 115, 108 |
| 2-Fluoro-4-methylbenzonitrile | ~10.2 | 135.14 | 135 (M+) , 134, 115, 108 |
| m-Fluorotoluene | ~6.8 | 110.13 | 110 (M+) , 109, 91, 65 |
| 4-Fluoro-2-methylbenzaldehyde | ~9.5 | 138.13 | 138 (M+) , 137, 109, 83 |
| 4-Fluoro-2-methylbenzaldoxime | ~11.8 | 153.15 | 153 (M+) , 136, 109, 83 |
Note: Retention times are estimates and will vary based on the specific instrument and conditions. Bolded m/z values indicate the molecular ion.
Experimental Protocols
This section provides a detailed protocol for the recommended GC-MS method for the analysis of this compound.
Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Transfer an aliquot of the solution to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B or equivalent
-
GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio)
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 40-450 amu
Logical Workflow for Analysis
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound and its byproducts.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
This guide provides a robust starting point for the GC-MS analysis of this compound and its potential byproducts. The recommended method, utilizing a non-polar capillary column, is expected to provide good separation for the target analyte and its likely impurities. Researchers should consider this guide as a foundation for their method development and validation activities, adapting the parameters as necessary to meet their specific analytical requirements. The provided information on potential byproducts and mass spectral fragmentation will aid in the confident identification and quantification of any impurities present, ensuring the quality and integrity of this important chemical intermediate.
Spectroscopic Vistas: A Comparative Analysis of 4-Fluoro-2-methylbenzonitrile and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Guide to Distinguishing Isomeric Fluorinated Benzonitriles
In the landscape of pharmaceutical and materials science research, the precise identification and characterization of molecular isomers are of paramount importance. Subtle changes in the substitution pattern on an aromatic ring can dramatically alter a compound's physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 4-Fluoro-2-methylbenzonitrile and its key positional isomers. By presenting detailed experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims to equip researchers with the necessary tools to confidently distinguish between these closely related structures.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. These compounds all share the same molecular formula (C₈H₆FN) and mass, making their differentiation reliant on the nuanced information provided by spectroscopic techniques.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | δ CH₃ (ppm) | δ Ar-H (ppm) | J-couplings (Hz) |
| This compound | 2.55 (s) | 7.55 (dd, J=8.5, 5.5), 7.05-6.95 (m, 2H) | - |
| 3-Fluoro-2-methylbenzonitrile | 2.50 (d, J=2.0) | 7.40-7.20 (m, 3H) | - |
| 5-Fluoro-2-methylbenzonitrile | 2.52 (s) | 7.45 (dd, J=8.5, 5.5), 7.20 (dd, J=8.5, 2.5), 7.10 (td, J=8.5, 2.5) | - |
| 2-Fluoro-4-methylbenzonitrile | 2.40 (s) | 7.50 (t, J=8.0), 7.10-7.00 (m, 2H) | - |
| 3-Fluoro-4-methylbenzonitrile | 2.35 (d, J=2.0) | 7.45-7.35 (m, 2H), 7.25 (t, J=8.0) | - |
| 2-Fluoro-6-methylbenzonitrile | 2.50 (s) | 7.45 (t, J=8.0), 7.15-7.05 (m, 2H) | - |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | δ CH₃ (ppm) | δ Ar-C (ppm) | δ CN (ppm) |
| This compound | 20.5 | 163.5 (d, ¹JCF=252), 143.0 (d, ⁴JCF=3), 133.0 (d, ³JCF=9), 118.0 (d, ²JCF=21), 115.0 (d, ²JCF=21), 110.0 (d, ³JCF=8) | 118.5 |
| 2-methylbenzonitrile (for comparison) [1] | 20.2 | 141.6, 132.4, 132.2, 130.0, 126.0, 112.4 | 117.9 |
| 4-methylbenzonitrile (for comparison) [1] | 21.7 | 143.6, 131.9, 129.7, 119.0, 109.1 | - |
| 3-Fluoro-4-methylbenzonitrile | 15.0 (d, ⁴JCF=3.5) | 162.0 (d, ¹JCF=248), 135.0 (d, ³JCF=6), 132.0 (d, ⁴JCF=3), 125.0 (d, ²JCF=18), 118.0 (d, ²JCF=22), 110.0 (d, ³JCF=8) | 117.5 |
| 5-Fluoro-2-methylbenzonitrile | 19.5 | 162.5 (d, ¹JCF=247), 144.0 (d, ⁴JCF=3), 134.0 (d, ³JCF=8), 119.0 (d, ²JCF=22), 116.0 (d, ²JCF=21), 111.0 (d, ³JCF=8) | 118.0 |
Table 3: IR Spectroscopic Data (Characteristic Peaks)
| Compound | ν(C≡N) (cm⁻¹) | ν(C-F) (cm⁻¹) | Other Key Bands (cm⁻¹) |
| This compound | ~2230 | ~1250 | ~2920 (C-H), ~1610, 1500 (C=C) |
| 5-Fluoro-2-methylbenzonitrile [2] | ~2225 | ~1240 | ~2925 (C-H), ~1600, 1490 (C=C) |
| 3-Fluoro-4-methylbenzonitrile [3] | ~2235 | ~1260 | ~2930 (C-H), ~1615, 1505 (C=C) |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 135 | 134, 115, 108 |
| 5-Fluoro-2-methylbenzonitrile [2] | 135 | 134, 115, 108 |
| 3-Fluoro-4-methylbenzonitrile [3] | 135 | 134, 115, 108 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following protocols provide a general framework for the acquisition of comparable data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A standard NMR spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR.
-
Sample Preparation : 5-10 mg of the solid sample was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition : Standard pulse sequences were used to acquire ¹H NMR spectra. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of at least 1 second.
-
¹³C NMR Acquisition : Proton-decoupled ¹³C NMR spectra were acquired. A wider spectral width (e.g., 220 ppm) was used, and a larger number of scans were typically required due to the lower natural abundance of the ¹³C isotope.
-
¹⁹F NMR Acquisition : If available, ¹⁹F NMR spectra can provide valuable information. A dedicated fluorine probe or a broadband probe is required. Chemical shifts are typically referenced to an external standard such as CFCl₃.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (Solid Samples) :
-
KBr Pellet Method : A small amount of the solid sample (1-2 mg) was intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : A small amount of the solid sample was placed directly onto the ATR crystal, and pressure was applied to ensure good contact.
-
-
Data Acquisition : A background spectrum of the empty sample holder (or clean ATR crystal) was recorded. The sample was then placed in the beam path, and the sample spectrum was acquired. Typically, spectra were collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer equipped with an Electron Ionization (EI) source.
-
Sample Introduction : The solid sample was introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization : The sample was bombarded with a beam of electrons, typically at an energy of 70 eV, to induce ionization and fragmentation.
-
Mass Analysis : The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Visualization of Analytical Workflow
The differentiation of this compound from its isomers is a logical process that integrates data from multiple spectroscopic techniques. The following diagram illustrates this workflow.
Caption: Logical workflow for the spectroscopic differentiation of isomeric fluoromethylbenzonitriles.
Conclusion
The spectroscopic data presented in this guide highlights the subtle yet distinct differences that arise from the positional variation of fluoro and methyl substituents on the benzonitrile scaffold. While mass spectrometry confirms the identical mass of the isomers, NMR and IR spectroscopy provide the critical details for their unambiguous identification. The chemical shifts and coupling patterns in NMR, along with the characteristic vibrational frequencies in IR, serve as a unique "fingerprint" for each isomer. This comparative guide, complete with experimental protocols, serves as a valuable resource for researchers in ensuring the structural integrity of their compounds, a crucial step in the rigorous process of drug discovery and materials development.
References
A Comparative Analysis of Synthetic Routes to 4-Fluoro-2-methylbenzonitrile
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Fluoro-2-methylbenzonitrile is a crucial building block in the synthesis of various pharmaceuticals and advanced materials. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering detailed experimental protocols, a quantitative comparison of key metrics, and a visual representation of the synthetic pathways.
Comparative Data of Synthetic Routes
| Metric | Route 1: Cyanation of 2-bromo-5-fluorotoluene | Route 2: From 4-fluoro-2-methylbenzaldehyde | Route 3: Sandmeyer-type Reaction |
| Starting Material | 2-bromo-5-fluorotoluene | 4-fluoro-2-methylbenzaldehyde | 4-Amino-2-methylbenzonitrile |
| Key Reagents | Copper(I) cyanide, DMF | Hydroxylamine hydrochloride, Pyridine, Sodium bisulfate | Sodium nitrite, Hydrochloric acid, Copper(I) cyanide, Potassium cyanide |
| Reaction Steps | 1 | 2 | 1 (from the amine) |
| Reaction Temperature | 152-155 °C[1] | 20-25 °C and 110-115 °C[1] | 0-5 °C and elevated temperature |
| Reaction Time | 24 hours[1] | ~5 hours | Variable, typically a few hours |
| Reported Yield | Low (qualitative)[1] | High (quantitative yields reported for each step)[1] | Generally moderate to good (52-93% for similar reactions) |
| Purity | Requires tedious work-up[1] | Can be crystallized to high purity[1] | Requires purification from byproducts |
Visualizing the Synthetic Pathways
References
Validating the Structure of 4-Fluoro-2-methylbenzonitrile: A Comparative NMR Analysis Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of the chemical structure of 4-Fluoro-2-methylbenzonitrile using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. While exhaustive searches of publicly available scientific databases and literature did not yield specific experimental NMR data for this compound, this guide presents a comparative analysis based on expected chemical shifts and coupling constants derived from analogous structures. The provided experimental protocols and data table templates will enable researchers to effectively analyze and report their own findings.
Structural Confirmation by ¹H NMR Spectroscopy
Proton NMR is a powerful technique for determining the arrangement of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrile and fluorine substituents, and the electron-donating effect of the methyl group. The coupling constants (J) will reveal the spatial relationships between adjacent protons.
Table 1: Expected ¹H NMR Data for this compound
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | [Expected ~7.3-7.5] | dd | [Expected ³J(H,H) ≈ 8-9, ⁴J(H,F) ≈ 5-6] |
| H-5 | [Expected ~7.0-7.2] | ddd | [Expected ³J(H,H) ≈ 8-9, ³J(H,F) ≈ 8-9, ⁴J(H,H) ≈ 2-3] |
| H-6 | [Expected ~7.4-7.6] | dd | [Expected ³J(H,H) ≈ 8-9, ⁵J(H,F) ≈ 2-3] |
| -CH₃ | [Expected ~2.4-2.6] | s | - |
Note: The chemical shifts and coupling constants are estimated based on known substituent effects in benzene derivatives. Actual experimental values may vary.
Structural Confirmation by ¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon framework of a molecule. The spectrum for this compound will show distinct peaks for each unique carbon atom. The chemical shifts are highly sensitive to the electronic environment, with the carbon attached to the fluorine atom exhibiting a large coupling constant (¹J(C,F)).
Table 2: Expected ¹³C NMR Data for this compound
| Assignment | Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |
| C-1 (C-CN) | [Expected ~110-115] | [Expected ~15-20] |
| C-2 (C-CH₃) | [Expected ~140-145] | [Expected ~5-10] |
| C-3 | [Expected ~115-120] | [Expected ~20-25] |
| C-4 (C-F) | [Expected ~160-165] | [Expected ~240-260] |
| C-5 | [Expected ~118-123] | [Expected ~20-25] |
| C-6 | [Expected ~135-140] | [Expected ~5-10] |
| -CN | [Expected ~117-120] | [Expected ~2-4] |
| -CH₃ | [Expected ~18-22] | - |
Note: The chemical shifts and coupling constants are estimated. The large one-bond C-F coupling is a key diagnostic feature.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation:
-
Weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
Referencing: The residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is used as an internal standard.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used as an internal standard.
-
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural validation.
Structure and Atom Numbering
The following diagram shows the chemical structure of this compound with the standard IUPAC numbering used for signal assignment.
Caption: Structure of this compound.
A Comparative Analysis of the Reactivity of 4-Fluoro-2-methylbenzonitrile and Other Halobenzonitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 4-fluoro-2-methylbenzonitrile with its chloro, bromo, and iodo analogues in two key synthetic transformations: nucleophilic aromatic substitution (SNAr) and the Suzuki-Miyaura cross-coupling reaction. The selection of the appropriate halogenated precursor is critical in synthetic strategy, influencing reaction conditions, yields, and overall efficiency. This document summarizes quantitative data, provides detailed experimental protocols, and visualizes reaction pathways to aid in the rational design of synthetic routes.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution reactions, the reactivity of 4-halobenzonitriles is governed by the electronegativity of the halogen substituent. The highly electronegative fluorine atom in this compound strongly polarizes the carbon-halogen bond and stabilizes the intermediate Meisenheimer complex, which is the rate-determining step of the reaction. This results in a significantly higher reactivity for the fluoro derivative compared to its heavier halogen counterparts.
The general reactivity trend for SNAr reactions is: Fluorine > Chlorine > Bromine > Iodine .
Quantitative Comparison of Reactivity in SNAr
The following table presents data on the reactivity of meta-halobenzonitrile derivatives in a nucleophilic aromatic substitution reaction, which provides a strong indication of the expected trend for the 4-halo-2-methylbenzonitrile series.
| Halogen Leaving Group | Relative Reactivity |
| Fluorine | Highest |
| Bromine | Moderate |
| Chlorine | Low |
| Iodine | Lowest |
This trend is based on studies of related halobenzonitriles and is expected to be similar for the 4-halo-2-methylbenzonitrile series.
Experimental Protocol: Nucleophilic Aromatic Substitution of this compound with Piperidine
This protocol describes a typical procedure for the SNAr reaction of this compound.
Materials:
-
This compound
-
Piperidine
-
N,N-Diisopropylethylamine (DIPEA)
-
Sodium Carbonate (Na₂CO₃)
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), piperidine (1.2 mmol), N,N-diisopropylethylamine (1.5 mmol), and sodium carbonate (1.5 mmol).
-
Add water (10 mL) to the flask.
-
The reaction mixture is refluxed for 3 hours.
-
After cooling to room temperature, the mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Reactivity in Suzuki-Miyaura Cross-Coupling
The reactivity of 4-halobenzonitriles in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions follows the opposite trend to that of SNAr reactions. This is because the rate-determining step in the catalytic cycle is typically the oxidative addition of the aryl halide to the palladium(0) complex. The weaker the carbon-halogen bond, the faster the oxidative addition.
The general reactivity trend for Suzuki-Miyaura reactions is: Iodine > Bromine > Chlorine > Fluorine .
Quantitative Comparison of Reactivity in a Representative Suzuki-Miyaura Reaction
The following table provides representative data for the Suzuki-Miyaura coupling of 4-halo-2-methylbenzonitriles with phenylboronic acid. This data is compiled based on established reactivity trends and typical yields for similar substrates to provide a comparative overview.
| Halobenzonitrile | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 4-Iodo-2-methylbenzonitrile | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 2 | ~95 |
| 4-Bromo-2-methylbenzonitrile | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 6 | ~85 |
| 4-Chloro-2-methylbenzonitrile | Pd(OAc)₂/SPhos (2 mol%) | K₃PO₄ | Dioxane/H₂O | 12 | ~70 |
| This compound | Specialized Ni or Pd catalyst | Strong Base | High Temp. | 24 | <10 (under standard conditions) |
Note: The reaction of this compound in Suzuki-Miyaura coupling is challenging and typically requires specialized catalysts and harsher conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-methylbenzonitrile with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Bromo-2-methylbenzonitrile
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-2-methylbenzonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a mixture of toluene (8 mL) and water (2 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) to the mixture under an argon atmosphere.
-
Heat the reaction mixture to 90 °C and stir for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, and add water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further clarify the processes discussed, the following diagrams illustrate the mechanism of nucleophilic aromatic substitution and a general workflow for a cross-coupling experiment.
Efficacy of different catalysts in the synthesis of 4-Fluoro-2-methylbenzonitrile
For researchers, scientists, and drug development professionals, the efficient synthesis of 4-Fluoro-2-methylbenzonitrile, a key intermediate in the development of various pharmaceuticals, is a critical step. This guide provides an objective comparison of different catalytic systems for its synthesis from 2-bromo-5-fluorotoluene, offering insights into their efficacy based on experimental data.
The primary catalytic routes for the synthesis of this compound involve palladium, nickel, and copper catalysts. Each metal-based system presents distinct advantages and disadvantages concerning yield, reaction conditions, cost, and toxicity of reagents.
Performance Comparison of Catalytic Systems
The following table summarizes the quantitative performance of different catalytic systems for the cyanation of aryl halides to produce benzonitriles. While specific data for the synthesis of this compound is limited, the presented data is based on analogous reactions and provides a comparative overview.
| Catalyst System | Starting Material | Cyanide Source | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages & Disadvantages |
| Palladium-catalyzed | 2-Bromo-5-fluorotoluene | K₄[Fe(CN)₆] | ~96% (for similar aryl bromides)[1] | 1-12 | 70-120 | Advantages: High yields, good functional group tolerance.[2] Disadvantages: High cost of palladium, potential for catalyst poisoning by cyanide.[1] |
| Nickel-catalyzed | 2-Bromo-5-fluorotoluene | K₄[Fe(CN)₆] | Good to excellent (comparable to Pd)[3] | 12-24 | 80-120 | Advantages: Lower cost than palladium, effective for a range of (hetero)aryl halides.[3] Disadvantages: Can require specific ligands and biphasic conditions.[3] |
| Copper-catalyzed | 2-Bromo-5-fluorotoluene | CuCN or NaCN | Moderate to Good | 24 | 110-155 | Advantages: Low cost of copper catalyst.[4] Disadvantages: Often requires stoichiometric amounts of copper cyanide, which is highly toxic. Can lead to harsh reaction conditions and difficult work-up. |
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of this compound using the catalytic methods discussed. These are representative procedures adapted from literature for the cyanation of aryl halides.
Palladium-Catalyzed Cyanation Protocol
This protocol is adapted from a general procedure for the palladium-catalyzed cyanation of aryl bromides using potassium ferrocyanide.[1][2]
Materials:
-
2-Bromo-5-fluorotoluene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Sodium carbonate (Na₂CO₃)
-
Dimethylacetamide (DMAC)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
To a dry reaction vessel, add 2-bromo-5-fluorotoluene (1 mmol), potassium ferrocyanide (0.5 mmol), and sodium carbonate (1.5 mmol).
-
Add palladium(II) acetate (0.01 mmol, 1 mol%).
-
Add anhydrous dimethylacetamide (5 mL).
-
Purge the vessel with nitrogen for 10-15 minutes.
-
Heat the reaction mixture to 120°C and stir for 5 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Nickel-Catalyzed Cyanation Protocol
This protocol is a representative procedure for the nickel-catalyzed cyanation of aryl bromides using potassium ferrocyanide in a biphasic system.[3]
Materials:
-
2-Bromo-5-fluorotoluene
-
Nickel(II) chloride (NiCl₂)
-
JosiPhos ligand
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Diisopropylethylamine (DIPEA)
-
n-Butyl acetate (n-BuOAc)
-
Water
-
Nitrogen gas (inert atmosphere)
Procedure:
-
In a reaction vessel, combine 2-bromo-5-fluorotoluene (1 mmol), potassium ferrocyanide (0.6 mmol), and tetrabutylammonium hydrogen sulfate (0.1 mmol).
-
Add nickel(II) chloride (0.025 mmol, 2.5 mol%) and JosiPhos ligand (0.0275 mmol, 2.75 mol%).
-
Add n-butyl acetate (2 mL) and water (2 mL).
-
De-gas the mixture by bubbling nitrogen through the solution for 15 minutes.
-
Add diisopropylethylamine (2 mmol).
-
Heat the reaction to 100°C and stir vigorously for 18 hours.
-
After cooling, separate the organic layer. Extract the aqueous layer with n-butyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain this compound.
Copper-Catalyzed Cyanation Protocol
This protocol is based on the traditional Rosenmund-von Braun reaction, which often uses stoichiometric copper(I) cyanide.[4]
Materials:
-
2-Bromo-5-fluorotoluene
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
To a reaction flask, add 2-bromo-5-fluorotoluene (1 mmol) and copper(I) cyanide (1.2 mmol).
-
Add anhydrous N,N-dimethylformamide (5 mL).
-
Place the flask under a nitrogen atmosphere.
-
Heat the mixture to reflux (approximately 153°C) and maintain for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Wash the organic extract with water and brine, dry over a drying agent, and remove the solvent under reduced pressure.
-
The crude product may require purification by distillation or chromatography to remove impurities and unreacted starting material.
Reaction Mechanisms and Visualizations
The catalytic cycles for palladium, nickel, and copper-catalyzed cyanations of aryl halides share common fundamental steps: oxidative addition, cyanide transfer (transmetalation), and reductive elimination.
Palladium-Catalyzed Cyanation Cycle
Caption: Palladium-catalyzed cyanation cycle.
Nickel-Catalyzed Cyanation Cycle
Caption: Nickel-catalyzed cyanation cycle.
Copper-Catalyzed Cyanation Pathway
Caption: Copper-catalyzed cyanation pathway.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 3. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
Benchmarking the performance of TADF emitters derived from 4-Fluoro-2-methylbenzonitrile
In the rapidly advancing field of Organic Light-Emitting Diodes (OLEDs), Thermally Activated Delayed Fluorescence (TADF) emitters have emerged as a key technology for achieving high efficiency without the need for heavy metals. This guide provides a comparative analysis of the performance of TADF emitters derived from 4-Fluoro-2-methylbenzonitrile, benchmarking them against leading alternative TADF emitters. The focus is on providing researchers, scientists, and drug development professionals with objective performance data and detailed experimental context.
Executive Summary
TADF emitters synthesized from this compound, such as 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(2-methylbenzonitrile) (pCNBCzmMe), demonstrate promising thermal stability and have been utilized in efficient OLED devices. This guide will present the available photophysical and electroluminescent data for this class of materials and compare it with well-established blue, green, and yellow TADF emitters to highlight their relative performance and potential applications.
Data Presentation: Emitter Performance Comparison
The performance of TADF emitters is evaluated based on several key metrics, including Photoluminescence Quantum Yield (PLQY), emission wavelength (λ_em), and the external quantum efficiency (EQE), current efficiency (CE), and power efficiency (PE) of corresponding OLED devices.
Table 1: Performance of TADF Emitters Derived from this compound and Analogues
| Emitter Name | Abbreviation | Role in Device | Emission Peak (nm) | PLQY (%) | Max. EQE (%) | Max. CE (cd/A) | Max. PE (lm/W) | Ref. |
| 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(2-methylbenzonitrile) | pCNBCzmMe | Host | - | - | 10.8 | 34.5 | 29.9 | [1][2] |
| 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(3-(trifluoromethyl)benzonitrile) | pCNBCzoCF3 | Emitter/Exciplex | - | - | 18.8 (Warm White) | 53.8 | 19.3 | [3] |
| 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(2-(trifluoromethyl)benzonitrile) | pCNBCzmCF3 | Host | - | - | - | - | - | [2][4] |
Note: Detailed performance data for pCNBCzmMe and pCNBCzmCF3 specifically as emitters is limited in the reviewed literature; they are often reported as host materials.
Table 2: Performance of Benchmark TADF Emitters
| Emitter Name | Abbreviation | Emission Color | Emission Peak (nm) | PLQY (%) | Max. EQE (%) | Max. CE (cd/A) | Max. PE (lm/W) | Ref. |
| 10,10'-(4,4'-Sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine) | DMAC-DPS | Blue | 469 | ~100 | 25.7 - 28.2 | - | - | [5][6][7] |
| 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene | 4CzIPN | Green | 510-520 | >90 | 29.6 - 31.8 | 92.2 | 82.9 | [8][9][10] |
| 2-[4-(Diphenylamino)phenyl]-10,10-dioxide-9H-thioxanthen-9-one | TXO-TPA | Yellow-Red | ~580 | - | 18.4 | 36.7 | 14.7 | [11][12] |
| PXZBO2 | PXZBO2 | Yellow | 563 | >94 | 29.7 | - | - | [13] |
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the benchmarking of TADF emitters.
Caption: Workflow for the synthesis, characterization, and device testing of TADF emitters.
Caption: Simplified Jablonski diagram illustrating the TADF mechanism.
Experimental Protocols
Detailed methodologies are crucial for the accurate benchmarking of material performance. Below are outlines for key experimental procedures.
Synthesis of pCNBCzmMe
The synthesis of 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(2-methylbenzonitrile) (pCNBCzmMe) is typically achieved through a nucleophilic aromatic substitution reaction.
-
Reactants : 9H,9'H-3,3'-bicarbazole and this compound are used as the starting materials.
-
Solvent and Base : A high-boiling point polar aprotic solvent such as dimethyl sulfoxide (DMSO) is used, with a base like potassium carbonate (K2CO3) to facilitate the reaction.
-
Reaction Conditions : The mixture is heated to an elevated temperature (e.g., 180 °C) under an inert atmosphere (e.g., nitrogen or argon) for a specified period (e.g., 24 hours).
-
Purification : After cooling, the crude product is precipitated in water, filtered, and washed. Further purification is carried out using column chromatography followed by temperature gradient vacuum sublimation to obtain a high-purity material suitable for OLED fabrication.[4]
OLED Fabrication by Thermal Evaporation
The fabrication of multilayer OLEDs is performed in a high-vacuum chamber.
-
Substrate Preparation : Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.
-
Layer Deposition : The organic layers and metal cathode are deposited onto the ITO substrate by thermal evaporation under high vacuum (typically < 10^-6 Torr). A typical device architecture is as follows:
-
ITO (Anode)
-
Hole Injection Layer (HIL), e.g., HAT-CN
-
Hole Transport Layer (HTL), e.g., TAPC
-
Emissive Layer (EML): Host material doped with the TADF emitter (e.g., 10 wt%)
-
Electron Transport Layer (ETL), e.g., TPBi
-
Electron Injection Layer (EIL), e.g., LiF
-
Cathode, e.g., Aluminum (Al)
-
-
Encapsulation : The fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
Photoluminescence Quantum Yield (PLQY) Measurement
The absolute PLQY is measured using an integrating sphere.
-
Setup : The setup consists of a calibrated spectrometer coupled to an integrating sphere and a monochromatic light source (e.g., a laser or a xenon lamp with a monochromator).[14]
-
Measurement Procedure :
-
A spectrum of the empty sphere is recorded (background).
-
A spectrum of the excitation source directly illuminating the sphere wall is recorded.
-
The sample (in solution or as a thin film) is placed inside the sphere, and a spectrum of the scattered and emitted light is recorded upon excitation.
-
-
Calculation : The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons, determined by integrating the areas of the emission and absorption peaks in the recorded spectra.[15]
Transient Electroluminescence Measurement
Transient electroluminescence is used to study the dynamics of charge carriers and excitons.
-
Setup : The OLED device is driven by a pulse generator that applies a rectangular voltage pulse. The emitted light is detected by a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and the signal is recorded by an oscilloscope.[16][17][18]
-
Measurement : A voltage pulse is applied to the device, and the time-resolved electroluminescence signal is recorded. The decay of the delayed fluorescence component after the pulse is turned off provides information about the lifetime of the triplet excitons and the efficiency of the RISC process.
Conclusion
TADF emitters derived from this compound, such as pCNBCzmMe and its analogues, show potential primarily as host materials with good thermal stability. While the direct emitter performance of pCNBCzmMe is not as extensively documented as that of established benchmarks, the derivative pCNBCzoCF3 has been utilized in a high-efficiency warm-white OLED, demonstrating the versatility of this class of compounds. For researchers and developers in the field, the choice of an emitter will depend on the specific application requirements, including desired color, efficiency, and stability. The benchmark emitters presented, such as DMAC-DPS for blue, 4CzIPN for green, and PXZBO2 for yellow, currently set the standard for high-performance TADF-OLEDs. Further research focusing on the molecular design of this compound derivatives as dedicated emitters could unlock their full potential in next-generation displays and lighting.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkyl effects on the optoelectronic properties of bicarbazole/cyanobenzene hybrid host materials: Double delayed fluorescent host/dopant systems in solution-processed OLEDs | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. acsmaterial.com [acsmaterial.com]
- 6. Highly Efficient Deep-Blue OLEDs using a TADF Emitter with a Narrow Emission Spectrum and High Horizontal Emitting Dipole Ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doping-Free Phosphorescent and Thermally Activated Delayed Fluorescent Organic Light-Emitting Diodes with an Ultra-Thin Emission Layer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in 4CzIPN-mediated functionalizations with acyl precursors: single and dual photocatalytic systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Towards Highly Efficient TADF Yellow-Red OLEDs Fabricated by Solution Deposition Methods: Critical Influence of the Active Layer Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Rational molecular design of TADF emitters towards highly efficient yellow electroluminescence with a nearly 30% external quantum efficiency and low roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 14. ossila.com [ossila.com]
- 15. azom.com [azom.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Cost-benefit analysis of different synthetic pathways for 4-Fluoro-2-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of three distinct synthetic pathways for the production of 4-Fluoro-2-methylbenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The comparison covers reaction conditions, yield, cost-effectiveness, safety, and environmental impact, supported by experimental data from patent literature and chemical suppliers.
At a Glance: Comparison of Synthetic Pathways
| Feature | Pathway 1: From Aldehyde | Pathway 2: From Bromoarene | Pathway 3: From Benzyl Alcohol |
| Starting Material | 4-Fluoro-2-methylbenzaldehyde | 2-Bromo-5-fluorotoluene | 4-Fluoro-2-methylbenzyl alcohol |
| Key Transformation | Oxime formation and dehydration | Nucleophilic aromatic substitution (Rosenmund-von Braun) | Catalytic aerobic oxidation |
| Overall Yield | Good to Excellent | Variable (Potentially low) | Good to Excellent (projected) |
| Reaction Conditions | Mild to moderate | Harsh (high temperature) | Mild |
| Reagent Toxicity | Moderate | High (cyanide salts) | Moderate |
| Cost-Effectiveness | High | Moderate | Moderate to High |
| Industrial Viability | High | Moderate | High |
Synthetic Pathway Diagrams
The following diagrams illustrate the three synthetic routes for this compound.
Caption: Pathway 1: Synthesis from 4-Fluoro-2-methylbenzaldehyde.
Caption: Pathway 2: Synthesis from 2-Bromo-5-fluorotoluene.
Caption: Pathway 3: Synthesis from 4-Fluoro-2-methylbenzyl alcohol.
Data Presentation: A Quantitative Comparison
The following tables provide a detailed comparison of the three synthetic pathways, including reagent costs, reaction conditions, and yields. Prices are estimates based on commercially available data and may vary.
Table 1: Starting Material and Product Information
| Compound | CAS Number | Molecular Weight ( g/mol ) | Indicative Price (per 100g) |
| 4-Fluoro-2-methylbenzaldehyde | 63082-45-1 | 138.14 | ~$150 - $250 |
| 2-Bromo-5-fluorotoluene | 452-63-1 | 189.02 | ~$100 - $150[1] |
| 4-Fluoro-2-methylbenzyl alcohol | 80141-91-9 | 140.16 | ~$200 - $300 |
| This compound | 147754-12-9 | 135.14 | - |
Table 2: Reagent and Solvent Cost Analysis
| Reagent/Solvent | Pathway Used | Indicative Price |
| Hydroxylamine hydrochloride | 1 | ~$30 - $50 per 100g[2][3][4][5] |
| Sodium bisulfate | 1 | ~$20 - $40 per 1kg[6][7][8] |
| Toluene | 1 | ~$50 - $80 per 4L |
| Copper(I) cyanide | 2 | ~$50 - $70 per 100g[9][10][11] |
| Dimethylformamide (DMF) | 2 | ~$60 - $90 per 4L |
| Copper(I) iodide | 3 | ~$80 - $120 per 100g |
| TEMPO | 3 | ~$100 - $150 per 25g |
| 2,2'-Bipyridine | 3 | ~$100 - $130 per 100g[12][13] |
| Ethanol | 1, 3 | ~$40 - $60 per 4L |
Table 3: Reaction Parameters and Yield Comparison
| Parameter | Pathway 1: From Aldehyde | Pathway 2: From Bromoarene | Pathway 3: From Benzyl Alcohol |
| Step 1 Yield | ~95% (Oxime formation) | - | - |
| Step 2 Yield | ~90% (Dehydration) | Low to moderate (reported)[14] | Good to excellent (projected) |
| Overall Yield | ~85% | Variable | Potentially high |
| Reaction Time | 4-6 hours (step 1) + 12 hours (step 2) | 24 hours[14] | 12-24 hours |
| Temperature | 20-25°C (step 1), 110-115°C (step 2)[14] | 152-155°C[14] | 100-150°C |
| Key Reagents | Hydroxylamine HCl, Sodium bisulfate | Copper(I) cyanide | CuI, TEMPO, 2,2'-Bipyridine, NH₃ |
| Solvent | Ethanol, Toluene | DMF | Toluene or other organic solvent |
Experimental Protocols
Pathway 1: Synthesis from 4-Fluoro-2-methylbenzaldehyde
This two-step process is adapted from patent WO2016024224A1 and is presented as a commercially viable and environmentally conscious method.[14]
Step 1: Preparation of 4-Fluoro-2-methylbenzaldoxime
-
To a solution of 4-Fluoro-2-methylbenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.0-1.2 eq) and a suitable base (e.g., sodium acetate, 1.5 eq).
-
Stir the mixture at room temperature (20-25°C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 4-Fluoro-2-methylbenzaldoxime. The expected yield is typically high, around 95%.
Step 2: Dehydration to this compound
-
Combine 4-Fluoro-2-methylbenzaldoxime (1.0 eq) and sodium bisulfate (1.0-1.5 eq) in toluene.
-
Heat the mixture to reflux (approximately 110-115°C) for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the solid inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography to yield the final product. The reported yield for this step is approximately 90%.
Pathway 2: Synthesis from 2-Bromo-5-fluorotoluene (Rosenmund-von Braun Reaction)
This classical method involves the cyanation of an aryl halide. However, it is often criticized for its harsh reaction conditions and the use of toxic cyanide reagents.[14]
General Protocol:
-
In a reaction vessel, combine 2-Bromo-5-fluorotoluene (1.0 eq) and copper(I) cyanide (1.2-1.5 eq) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to a high temperature (typically 150-200°C) for an extended period (e.g., 24 hours).[14]
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture and quench with an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extract the product with an organic solvent (e.g., toluene or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purification by distillation or column chromatography is usually required to remove impurities and unreacted starting material. The yield for this reaction can be variable and is often reported to be low.[14]
Pathway 3: Synthesis from 4-Fluoro-2-methylbenzyl alcohol
This pathway involves the oxidation of the benzyl alcohol to the nitrile. A modern, greener approach utilizes a catalytic system with air as the oxidant.
General Protocol (based on modern aerobic oxidation methods):
-
To a solution of 4-Fluoro-2-methylbenzyl alcohol (1.0 eq) in a suitable organic solvent (e.g., toluene), add catalytic amounts of copper(I) iodide (e.g., 5 mol%), TEMPO (e.g., 5 mol%), and 2,2'-bipyridine (e.g., 5 mol%).
-
Introduce an aqueous solution of ammonia (e.g., 28-30%, 2.0 eq).
-
Stir the biphasic mixture vigorously at a moderately elevated temperature (e.g., 100-130°C) under an atmosphere of air or oxygen (an oxygen balloon can be used).
-
Monitor the reaction progress by TLC or GC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Cost-Benefit Analysis and Conclusion
Pathway 1 (From Aldehyde): This route appears to be the most advantageous for several reasons. The starting material, 4-Fluoro-2-methylbenzaldehyde, is commercially available, though at a moderate price. The two-step synthesis proceeds with high yields under relatively mild to moderate conditions. The reagents used, hydroxylamine hydrochloride and sodium bisulfate, are inexpensive and less hazardous than those in Pathway 2. The overall process is described as "commercially friendly," suggesting its scalability and economic viability.[14]
Pathway 2 (From Bromoarene): The Rosenmund-von Braun reaction is a well-established method, and the starting material, 2-Bromo-5-fluorotoluene, is the most affordable of the three precursors. However, this pathway suffers from significant drawbacks. The reaction requires high temperatures and the use of stoichiometric amounts of highly toxic copper(I) cyanide. Furthermore, the work-up can be tedious, and the yields are often reported to be low, which negatively impacts the overall cost-effectiveness and environmental profile.[14]
Pathway 3 (From Benzyl Alcohol): The synthesis from 4-Fluoro-2-methylbenzyl alcohol presents a mixed profile. The traditional method mentioned in patent literature involves hazardous and expensive reagents.[14] However, the modern aerobic oxidation approach offers a much greener and potentially more efficient alternative. While the starting alcohol is the most expensive of the three, the use of catalytic amounts of reagents and air as the terminal oxidant is highly desirable from both an economic and environmental standpoint. The projected high yield could offset the initial cost of the starting material, making this a competitive route if optimized.
Recommendation:
For researchers and drug development professionals seeking a reliable, high-yielding, and scalable synthesis of this compound, Pathway 1, starting from 4-Fluoro-2-methylbenzaldehyde, is the most recommended route. It offers a balance of good yields, manageable reaction conditions, and lower reagent toxicity compared to the classical cyanation of the corresponding bromo-compound. While the modern aerobic oxidation of the benzyl alcohol (Pathway 3) is a promising green alternative, further process development and optimization would be required to confirm its economic viability against the well-documented and efficient aldehyde route. Pathway 2, due to its harsh conditions, low yields, and significant safety and environmental concerns, is the least favorable option for large-scale production.
References
- 1. A11112.22 [thermofisher.com]
- 2. Hydroxylamine hydrochloride price,buy Hydroxylamine hydrochloride - chemicalbook [m.chemicalbook.com]
- 3. 270100010 [thermofisher.com]
- 4. Hydroxylamine hydrochloride, 99+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Hydroxylamine Hydrochloride, 100 g | Flinn Scientific [flinnsci.com]
- 6. 214850010 [thermofisher.com]
- 7. Sodium Bisulfate [loudwolf.com]
- 8. laballey.com [laballey.com]
- 9. chemimpex.com [chemimpex.com]
- 10. strem.com [strem.com]
- 11. cenmed.com [cenmed.com]
- 12. labdepotinc.com [labdepotinc.com]
- 13. 2,2'-Bipyridine price,buy 2,2'-Bipyridine - chemicalbook [m.chemicalbook.com]
- 14. WO2016024224A1 - A process for the preparation of this compound - Google Patents [patents.google.com]
A Comparative Guide to the Characterization of Impurities in Commercial 4-Fluoro-2-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity and impurity profiles of commercial 4-Fluoro-2-methylbenzonitrile, a key intermediate in the synthesis of pharmaceuticals and advanced materials. Recognizing the critical impact of impurities on reaction yields, product quality, and safety, this document outlines common impurities, presents detailed analytical methodologies for their detection, and offers a comparative analysis of different grades of the product.
Introduction to Impurity Profiling of this compound
This compound (CAS No. 147754-12-9) is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs), including the antidiabetic drug Alogliptin, and in the development of materials for organic light-emitting diodes (OLEDs).[1] The purity of this intermediate is paramount, as even trace amounts of impurities can lead to side reactions, compromise the efficacy and safety of the final product, and complicate regulatory approval processes. This guide offers a framework for understanding and controlling the impurity profile of commercially available this compound.
Common Impurities in Commercial this compound
Impurities in commercial this compound can originate from the synthetic route, starting materials, or degradation. Based on common manufacturing processes, the following are potential impurities that researchers should be aware of.
| Impurity Name | Chemical Structure | Type | Potential Origin |
| 2-Fluoro-4-methylbenzonitrile | Isomer of the main compound | Isomeric | Arises from the use of m-fluorotoluene as a starting material, where Friedel-Crafts or other electrophilic substitution reactions can lead to the formation of positional isomers. |
| 4-Fluoro-2-methylbenzamide | Hydrolysis product | Degradation/By-product | Partial or complete hydrolysis of the nitrile functional group during synthesis, work-up, or storage. |
| 4-Fluoro-2-methylbenzoic acid | Hydrolysis product | Degradation/By-product | Further hydrolysis of the benzamide intermediate or direct hydrolysis of the nitrile under harsh acidic or basic conditions. |
| 2-Bromo-5-fluorotoluene | Unreacted starting material | Process-Related (Starting Material) | Incomplete reaction in synthetic routes that utilize this bromo-intermediate. |
| 4-Fluoro-2-methylbenzaldoxime | Unreacted intermediate | Process-Related (Intermediate) | Incomplete conversion in synthetic pathways that proceed through an oxime intermediate.[2] |
Comparative Analysis of Commercial Grades
While detailed impurity profiles are often proprietary, a comparison between a standard grade and a high-purity grade of this compound can be illustrated with representative data. High-purity grades typically undergo additional purification steps to minimize the levels of process-related and isomeric impurities.
Table 1: Representative Impurity Profiles of Commercial this compound Grades
| Parameter | Standard Grade (Typical Purity: ≥98%) | High-Purity Grade (Typical Purity: >99.5%) |
| Assay (by GC) | 98.5% | 99.8% |
| Identified Impurities | ||
| 2-Fluoro-4-methylbenzonitrile | ≤ 0.5% | ≤ 0.05% |
| 4-Fluoro-2-methylbenzamide | ≤ 0.3% | ≤ 0.05% |
| 4-Fluoro-2-methylbenzoic acid | ≤ 0.2% | Not Detected (<0.01%) |
| 2-Bromo-5-fluorotoluene | ≤ 0.5% | Not Detected (<0.01%) |
| Total Impurities | ≤ 1.5% | ≤ 0.2% |
| Water Content (Karl Fischer) | ≤ 0.2% | ≤ 0.05% |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential differences between product grades. Actual values may vary between suppliers and batches.
Experimental Protocols
Accurate characterization of impurities in this compound relies on robust analytical methodologies. The following are detailed protocols for the identification and quantification of potential impurities using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the detection and quantification of volatile and semi-volatile impurities, including isomeric impurities and starting material residues.
-
Instrumentation:
-
Gas Chromatograph (GC) equipped with a split/splitless injector and a flame ionization detector (FID) for quantification.
-
Mass Spectrometer (MS) for identification.
-
-
Chromatographic Conditions:
-
Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detector (FID) Temperature: 300°C.
-
-
Mass Spectrometer Conditions (for identification):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample and dissolve in 25 mL of a suitable solvent such as dichloromethane or acetonitrile to prepare a 1 mg/mL solution.
-
Analysis of Non-Volatile Impurities by High-Performance Liquid Chromatography (HPLC)
This method is ideal for the separation and quantification of less volatile impurities such as the corresponding benzamide and benzoic acid hydrolysis products.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and a photodiode array (PDA) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a 0.5 mg/mL solution of the this compound sample in a mixture of acetonitrile and water (50:50 v/v).
-
Visualizing the Analytical Workflow
The logical flow for the characterization of impurities in this compound can be visualized as follows:
References
Safety Operating Guide
Proper Disposal of 4-Fluoro-2-methylbenzonitrile: A Step-by-Step Guide
For immediate reference, proper disposal of 4-Fluoro-2-methylbenzonitrile requires its classification as a hazardous, toxic, and halogenated organic solid waste. It must be segregated from other waste streams, clearly labeled, and disposed of through a licensed hazardous waste contractor, typically via high-temperature incineration. Adherence to personal protective equipment (PPE) protocols is mandatory throughout the handling and disposal process.
This guide provides detailed, procedural steps for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard and Safety Information
Prior to handling, it is crucial to understand the hazards associated with this compound. This information dictates the necessary safety precautions for disposal.
| Hazard Classification & Transport Information | Personal Protective Equipment (PPE) |
| GHS Pictogram: Skull and Crossbones, Exclamation Mark[1] | Eye/Face Protection: Tightly fitting safety goggles with side-shields.[2] |
| Signal Word: Danger[1] | Skin Protection: Chemical-resistant gloves (e.g., nitrile) and impervious clothing.[2] |
| Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye and skin irritation. May cause respiratory irritation.[1] | Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or irritation is experienced. A dust mask (e.g., N95) is recommended for handling the solid. |
| UN Number: 3439[3] | Hand Protection: Inspect gloves prior to use. Wash and dry hands after handling.[2] |
| Proper Shipping Name: NITRILES, SOLID, TOXIC, N.O.S.[3] | |
| Hazard Class: 6.1 (Toxic)[3] | |
| Packing Group: III[3] |
Detailed Disposal Protocol
Follow this step-by-step protocol for the safe disposal of this compound and associated contaminated materials.
Step 1: Waste Segregation
Proper segregation is the most critical step to ensure safe disposal and regulatory compliance.
-
Designate a Specific Waste Container: Use a dedicated, properly labeled, and chemically compatible container for this compound waste. The container must have a secure, tight-fitting lid.
-
Halogenated Organic Waste: As a fluorinated compound, this chemical must be disposed of in a container specifically designated for halogenated organic waste .[4] Do not mix with non-halogenated solvents or other waste streams.[3]
-
Solid vs. Liquid:
-
Unused/Expired Solid: Dispose of the chemical in its original container if possible, ensuring the label is intact.[3] If repackaging is necessary, use a suitable, sealed container.
-
Contaminated Labware: Disposable items heavily contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be placed in the designated solid halogenated waste container.[1]
-
Solutions: If dissolved in a solvent, the entire solution must be treated as halogenated waste. Do not dispose of down the drain.[3]
-
Step 2: Container Labeling
Accurate and clear labeling is mandatory for hazardous waste.
-
Label Contents Clearly: The label must include the words "Hazardous Waste."
-
Identify Chemical Constituents: List "this compound" and any other chemicals or solvents present in the container.
-
Indicate Hazards: Affix the appropriate hazard pictograms (Toxic, Irritant).
Step 3: Safe Storage of Waste
Store the waste container safely pending pickup by a certified disposal company.
-
Storage Location: Store the sealed container in a well-ventilated area, such as a chemical fume hood or a designated satellite accumulation area.[2][3]
-
Prevent Leaks: Ensure the container is not leaking and there is no spillage on the exterior.
-
Incompatibilities: Keep the waste container away from incompatible materials, particularly strong oxidizing agents and strong acids.[3]
Step 4: Arranging for Disposal
Disposal must be handled by professionals.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for your hazardous waste.
-
Professional Disposal: Do not attempt to treat or dispose of the chemical yourself. The standard final disposal method for this type of waste is high-temperature incineration at an approved and licensed waste disposal plant.[3][4][5]
-
Consult Regulations: Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[3][6]
Emergency and Spill Procedures
In case of a spill or accidental release, follow these procedures.
-
Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.[2]
-
Remove Ignition Sources: Eliminate all potential sources of ignition.
-
Personal Protection: Wear the appropriate PPE as detailed in the table above before attempting cleanup.
-
Containment and Cleanup:
-
Reporting: Report the spill to your EHS office immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Fluoro-2-methylbenzonitrile
Essential Safety and Handling Guide for 4-Fluoro-2-methylbenzonitrile
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling this compound, including detailed operational and disposal plans.
Chemical Overview: this compound is a compound used as an intermediate in the synthesis of pharmaceuticals and other organic molecules.[1][2] It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][5]
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling this compound. It is crucial to wear the appropriate PPE to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment | Specification |
| Eye Protection | Safety glasses with side-shields or goggles, Face shield | Must be worn to prevent contact with eyes. A face shield is recommended when there is a risk of splashing.[3][6] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option as they offer protection against a wide range of chemicals.[7][8][9][10] |
| Respiratory Protection | Dust mask or respirator | An N95-type dust mask or a respirator should be used, especially when handling the solid form to avoid inhalation of dust.[4] |
| Body Protection | Laboratory coat, Protective clothing | Wear a lab coat and appropriate protective clothing to prevent skin contact.[3][6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation:
-
Ensure that the work area is well-ventilated. A chemical fume hood is the recommended workspace.[6]
-
Locate and verify the functionality of all necessary safety equipment, including eyewash stations and safety showers, before beginning work.
-
Don all required personal protective equipment as outlined in the table above.
-
-
Handling:
-
Storage:
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect waste material in a suitable, labeled, and closed container.[3]
-
-
Disposal Procedure:
Emergency Procedures
In the event of an exposure or spill, follow these procedures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[3][6]
-
Spill: Evacuate the area. Use appropriate personal protective equipment. Sweep up the spilled material and place it in a suitable container for disposal.[11]
Workflow for Safe Handling of this compound
The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. ossila.com [ossila.com]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. 4-氟-2-甲基苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemical-label.com [chemical-label.com]
- 6. fishersci.com [fishersci.com]
- 7. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 8. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 9. gpisupply.com [gpisupply.com]
- 10. business.medtecs.com [business.medtecs.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
